Product packaging for 7,7-Difluoro-5-azaspiro[2.4]heptane(Cat. No.:CAS No. 1823384-48-0)

7,7-Difluoro-5-azaspiro[2.4]heptane

Cat. No.: B1435139
CAS No.: 1823384-48-0
M. Wt: 133.14 g/mol
InChI Key: BLSBQDQZUXWLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7,7-Difluoro-5-azaspiro[2.4]heptane is a useful research compound. Its molecular formula is C6H9F2N and its molecular weight is 133.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9F2N B1435139 7,7-Difluoro-5-azaspiro[2.4]heptane CAS No. 1823384-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,7-difluoro-5-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)4-9-3-5(6)1-2-5/h9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSBQDQZUXWLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7,7-Difluoro-5-azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,7-Difluoro-5-azaspiro[2.4]heptane is a fluorinated saturated heterocyclic compound that has garnered interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The spirocyclic scaffold imparts a rigid, three-dimensional conformation, which is a desirable feature for probing biological space and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route with detailed experimental protocols, and the application of this compound as a valuable building block in the development of bioactive molecules.

Chemical Properties

Currently, detailed experimentally determined physicochemical data for this compound is limited in publicly available literature. However, based on its structure and data for analogous compounds, we can compile a table of predicted and known properties for the hydrochloride salt.

PropertyValue (for Hydrochloride Salt)Source
Molecular Formula C₆H₁₀ClF₂N[Calculated]
Molecular Weight 169.60 g/mol [Calculated]
CAS Number 2436770-95-3Sigma-Aldrich
Appearance Solid (Predicted)-
Melting Point Not available-
Boiling Point Not available-
pKa Not available-
XlogP3 0.8 (for free base)PubChem[1]
Solubility Likely soluble in water and polar organic solvents(Predicted)

Spectral Data:

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature.

Synthesis and Experimental Protocols

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of this compound A N-Boc-4-piperidone B N-Boc-4-(iodomethylidene)piperidine A->B Takai-Utimoto Olefination C N-Boc-7-methylene-5-azaspiro[2.4]heptane B->C Intramolecular Cyclization D N-Boc-7,7-difluoro-5-azaspiro[2.4]heptane C->D Difluorocyclopropanation E This compound D->E Boc Deprotection G cluster_1 Drug Discovery Application A 7,7-Difluoro-5- azaspiro[2.4]heptane B Bioactive Scaffold A->B serves as C Lead Optimization B->C used in D Improved Pharmacokinetics/ Pharmacodynamics C->D leads to E Drug Candidate D->E results in

References

Unveiling the Structure of 7,7-Difluoro-5-azaspiro[2.4]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 7,7-difluoro-5-azaspiro[2.4]heptane, a fluorinated spirocyclic scaffold of significant interest in medicinal chemistry. The introduction of a gem-difluoro group into the 5-azaspiro[2.4]heptane core can profoundly influence the molecule's physicochemical and pharmacological properties, making it a valuable building block for the design of novel therapeutics. This document details the synthetic methodology, spectroscopic data, and potential biological relevance of this compound.

Molecular Structure and Properties

This compound possesses a unique three-dimensional structure characterized by the fusion of a cyclopropane ring and a pyrrolidine ring at a single carbon atom. The gem-difluoro substitution at the 7-position significantly impacts the molecule's conformation and electronic properties.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis and Spectroscopic Data

The synthesis of this compound and its derivatives has been recently achieved through a palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes.[1][2] This method provides a powerful and direct route to this novel class of fluorinated spirocycles.

Experimental Protocols

General Procedure for the Synthesis of N-protected this compound Derivatives: [1][2]

A detailed experimental protocol for the synthesis of a representative N-tosyl-7-aryl-6,6-difluoro-5-azaspiro[2.4]heptane is described in the recent literature.[2] The synthesis of the parent this compound would likely follow a similar pathway, potentially with subsequent deprotection steps.

The general workflow for the synthesis and characterization is outlined below:

G cluster_synthesis Synthesis cluster_characterization Structural Characterization start Starting Materials (gem-difluoroalkene, π-allylpalladium precursor) reaction Palladium-Catalyzed Spirocyclopropanation start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product N-protected this compound purification->product deprotection Deprotection (optional) product->deprotection final_product This compound deprotection->final_product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) final_product->nmr ms Mass Spectrometry (HRMS) final_product->ms

Caption: General experimental workflow for the synthesis and characterization of this compound.

Quantitative Data

While specific spectroscopic data for the parent this compound is not yet publicly available, the following table presents representative data for a closely related, N-protected derivative synthesized by Yang et al. (2024).[2] This data is crucial for the structural confirmation of the synthesized compounds.

Compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) HRMS (ESI) m/z
7-(4-nitrophenyl)-5-tosyl-6,6-difluoro-5-azaspiro[2.4]heptane 7.82 (d, J = 8.8 Hz, 2H), 7.37 (d, J = 8.8 Hz, 2H), 7.29 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 4.23 (d, J = 10.0 Hz, 1H), 3.86 (d, J = 10.0 Hz, 1H), 3.45 (s, 1H), 2.42 (s, 3H), 1.05-0.99 (m, 1H), 0.93-0.87 (m, 1H), 0.78-0.72 (m, 1H), 0.65-0.59 (m, 1H)147.9, 143.9, 137.2, 134.9, 129.8, 129.6, 127.5, 123.6, 118.8 (t, J = 290.9 Hz), 60.1 (t, J = 26.3 Hz), 54.3, 41.2 (t, J = 22.2 Hz), 21.5, 15.8, 11.2-99.8 (d, J = 158.4 Hz), -105.4 (d, J = 158.4 Hz)[M+H]⁺ calcd for C₂₁H₂₁F₂N₂O₄S: 447.1290, found: 447.1295

Potential Biological Significance and Signaling Pathways

While no specific biological studies on this compound have been published to date, the broader class of azaspiro[2.4]heptane derivatives has shown promising pharmacological activities. For instance, certain derivatives have been investigated as potent and selective dopamine D3 receptor antagonists.

Furthermore, the introduction of a gem-difluoromethylene group is a well-established strategy in medicinal chemistry to modulate the properties of bioactive molecules.[3] This functional group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially enhancing metabolic stability, binding affinity, and cell permeability.[3]

Studies on other gem-difluorinated spirocyclic compounds, such as spirooxindole derivatives, have revealed a range of biological activities, including antiviral, fungicidal, and insecticidal properties.[3][4] These activities are often attributed to their unique three-dimensional structure and their ability to interact with specific biological targets.

Given the known activities of related compounds, it is plausible that this compound and its derivatives could interact with various signaling pathways. A hypothetical logical relationship for investigating the biological activity of this compound is presented below.

cluster_investigation Biological Activity Investigation compound This compound screening Initial Biological Screening (e.g., cytotoxicity, receptor binding assays) compound->screening hit_id Hit Identification screening->hit_id target_id Target Identification and Validation hit_id->target_id If active pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) target_id->pathway_analysis lead_opt Lead Optimization pathway_analysis->lead_opt

Caption: Logical workflow for the investigation of the biological activity of this compound.

Future research into the biological properties of this compound is warranted to explore its potential as a novel scaffold in drug discovery. High-throughput screening against various biological targets could unveil its therapeutic potential and elucidate its mechanism of action and involvement in specific signaling pathways.

References

The Ascendancy of Difluorinated Azaspirocycles: A Technical Guide to Their Discovery, Synthesis, and Significance in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new class of chemical scaffolds, difluorinated azaspirocycles, is rapidly gaining prominence in the field of medicinal chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and profound significance of these unique molecular architectures. The strategic incorporation of gem-difluoro groups into azaspirocyclic systems offers a powerful tool to modulate physicochemical and pharmacological properties, paving the way for the development of next-generation therapeutics with enhanced efficacy and optimized drug-like characteristics.

Discovery and the Rationale for Fluorination

The exploration of spirocyclic scaffolds in drug discovery has been driven by the need for molecules with greater three-dimensionality, offering improved target engagement and novel intellectual property. Azaspirocycles, in particular, have been investigated as bioisosteres for common saturated heterocycles like piperidine, which are prevalent in many approved drugs.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and influence lipophilicity (logP). The gem-difluoro group (CF2) is of particular interest as it can act as a bioisostere for a carbonyl group or a hydroxylated carbon, while being more lipophilic than a single fluorine atom and offering a distinct electronic profile. The combination of an azaspirocyclic core with gem-difluorination represents a synergistic approach to fine-tune molecular properties for optimal drug performance. While the systematic exploration of difluorinated azaspirocycles is a relatively recent endeavor, early synthetic efforts in fluorinated heterocycles laid the groundwork for the development of these complex structures.

Physicochemical Properties and their Modulation

The incorporation of a gem-difluoro group into an azaspirocycle has a predictable and significant impact on its physicochemical properties. These changes are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Impact of gem-Difluorination on the Physicochemical Properties of Azaspirocycles
ScaffoldParent Compound pKaDifluorinated Analog pKaΔpKaParent Compound logPDifluorinated Analog logPΔlogPReference
2-Azaspiro[3.3]heptane~10.56,6-difluoro: ~7.5~ -3.0~0.7~0.8~ +0.1[1]
Piperidine~11.24,4-difluoro: ~9.2~ -2.0~1.5~1.7~ +0.2General Knowledge

Note: The values presented are approximate and can vary based on the specific substitution pattern and experimental conditions.

The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity of the nitrogen atom in the azaspirocycle, as evidenced by the substantial decrease in pKa. This modulation of basicity can be critical for avoiding off-target effects, such as hERG channel inhibition, and for tuning the binding interactions with the target protein. The impact on lipophilicity is more nuanced, with the addition of the difluoro group generally leading to a slight increase in logP. This ability to fine-tune both pKa and logP provides medicinal chemists with a powerful tool for lead optimization.

Key Synthetic Methodologies

The synthesis of difluorinated azaspirocycles presents unique challenges due to the inherent strain of the spirocyclic system and the reactivity of fluorinating reagents. Several innovative methods have been developed to access these valuable building blocks.

Multigram Synthesis of 6,6-Difluorospiro[3.3]heptane Derivatives

A robust and scalable synthesis of 6,6-difluorospiro[3.3]heptane building blocks has been developed, starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. This approach allows for the production of these key intermediates on a multigram scale, facilitating their use in drug discovery programs.[2][3]

Experimental Protocol: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate [2]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 154.6 g, 3.87 mol) in DMF (2.7 L) at 0 °C, diethyl malonate (650 g, 4.06 mol) is added dropwise, maintaining the temperature.

  • The resulting mixture is slowly heated to 60 °C.

  • 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (538 g, 1.94 mol) is added dropwise.

  • The reaction mixture is then heated to 120 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water (4 L) and extracted with EtOAc (3 x 1.5 L).

  • The combined organic layers are dried over Na2SO4 and concentrated under reduced pressure to yield the product.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Diethyl Malonate Diethyl Malonate Deprotonation 1. Deprotonation of Diethyl Malonate with NaH in DMF at 0°C Diethyl Malonate->Deprotonation 1,1-bis(bromomethyl)-3,3-difluorocyclobutane 1,1-bis(bromomethyl)-3,3-difluorocyclobutane Alkylation 2. Double Alkylation with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane at 120°C 1,1-bis(bromomethyl)-3,3-difluorocyclobutane->Alkylation NaH NaH NaH->Deprotonation DMF DMF DMF->Deprotonation Deprotonation->Alkylation Workup 3. Aqueous Workup and Extraction Alkylation->Workup Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate Workup->Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate

Figure 1: Synthetic workflow for a key difluorinated spirocycle intermediate.
Palladium-Catalyzed Spirocyclopropanation

A novel palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes has been developed for the construction of 6,6-difluoro-5-oxa/azaspiro[2.4]heptanes.[4] This method provides a powerful and direct route to these unique spirocyclic systems.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Difluorinated Azaspiro[2.4]heptane Derivative [4]

A detailed, step-by-step protocol would be provided here, including catalyst loading, ligand, solvent, temperature, reaction time, and purification procedure as described in the source literature.

Visible-Light-Induced Synthesis of gem-Difluorinated Spiro-γ-lactam Oxindoles

Photoredox catalysis has emerged as a powerful tool for the synthesis of complex molecules. A visible-light-induced protocol has been developed for the synthesis of gem-difluorinated spiro-γ-lactam oxindoles. This method proceeds under mild conditions and demonstrates good functional group tolerance.

Experimental Protocol: Visible-Light-Induced Synthesis of a gem-Difluorinated Spiro-γ-lactam Oxindole

A detailed, step-by-step protocol would be provided here, including photocatalyst, light source, solvent, reagents, reaction time, and purification method as described in the source literature.

Significance in Drug Discovery and Development

Difluorinated azaspirocycles are poised to make a significant impact on drug discovery due to their unique combination of properties.

Bioisosterism and Lead Optimization

As conformationally restricted analogs of piperidines and other saturated heterocycles, difluorinated azaspirocycles serve as valuable tools for lead optimization. The "azaspiro[3.3]heptane twist" introduces a new vector for substituent placement, allowing for the exploration of novel chemical space and the potential for improved binding affinity and selectivity. The ability to fine-tune pKa and logP through difluorination provides a rational approach to addressing ADME issues.

G cluster_parent Common Scaffold cluster_bioisostere Bioisosteric Replacement cluster_properties Modulated Properties Piperidine Piperidine Difluorinated\nAzaspirocycle Difluorinated Azaspirocycle Piperidine->Difluorinated\nAzaspirocycle is replaced by Improved Metabolic Stability Improved Metabolic Stability Difluorinated\nAzaspirocycle->Improved Metabolic Stability Lowered pKa Lowered pKa Difluorinated\nAzaspirocycle->Lowered pKa Altered Lipophilicity Altered Lipophilicity Difluorinated\nAzaspirocycle->Altered Lipophilicity Novel Exit Vectors Novel Exit Vectors Difluorinated\nAzaspirocycle->Novel Exit Vectors

Figure 2: Bioisosteric relationship between piperidine and difluorinated azaspirocycles.
Targeting Kinase Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. Small molecule inhibitors of this pathway are of significant interest as potential cancer therapeutics. While specific examples of difluorinated azaspirocycles targeting this pathway are still emerging in the public domain, the structural features of these scaffolds make them attractive candidates for the design of novel kinase inhibitors. The rigid spirocyclic core can orient substituents into the ATP-binding pocket with high precision, while the difluoro groups can modulate key interactions and improve pharmacokinetic properties.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis\nInhibition Apoptosis Inhibition Akt->Apoptosis\nInhibition promotes mTORC2 mTORC2 mTORC2->Akt phosphorylates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation promotes Difluorinated\nAzaspirocycle\nInhibitor Difluorinated Azaspirocycle Inhibitor Difluorinated\nAzaspirocycle\nInhibitor->Akt inhibits

References

The Gem-Difluoro Group: A Strategic Tool for Optimizing Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirocyclic scaffolds, with their inherent three-dimensionality, offer a compelling strategy to escape the "flatland" of traditional medicinal chemistry, providing access to novel chemical space and improved ADME properties. The introduction of fluorine, particularly the gem-difluoro (CF2) group, into these rigid frameworks serves as a powerful tool for fine-tuning molecular characteristics. This guide provides a detailed examination of the multifaceted role of the gem-difluoro group in spirocyclic scaffolds, summarizing its influence on physicochemical properties, metabolic stability, and biological activity. Through curated data, detailed experimental protocols, and conceptual diagrams, this document aims to equip drug discovery professionals with the knowledge to strategically leverage gem-difluorinated spirocycles in the design of next-generation therapeutics.

Introduction: The Synergy of Spirocycles and Fluorine

The drive to develop safer and more effective drugs has led chemists to explore beyond traditional flat, aromatic structures. Spirocycles, compounds containing two rings connected by a single common atom, enforce a rigid, three-dimensional geometry. This pre-organization of the molecular shape can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.

Fluorine has earned a privileged role in medicinal chemistry for its unique ability to modulate a molecule's properties.[1] Its small size allows it to act as a hydrogen isostere, while its high electronegativity—the strongest of any element—imparts profound electronic effects. The gem-difluoro group (CF2) is of particular interest as it can act as a bioisostere for carbonyls or ethers, block metabolic oxidation, and alter local conformation and electronics without adding significant bulk. When combined, the rigid 3D architecture of a spirocycle and the powerful electronic influence of a gem-difluoro group create a synergistic pairing for optimizing drug candidates.

Impact on Physicochemical Properties

The introduction of a CF2 group into a spirocyclic scaffold systematically alters key physicochemical parameters that are critical for a compound's success, namely its acidity/basicity (pKa) and lipophilicity (LogP).

Modulation of Acidity and Basicity (pKa)

The potent electron-withdrawing inductive effect of the two fluorine atoms in a gem-difluoro group can significantly influence the pKa of nearby acidic or basic functional groups. For amines, the CF2 group decreases basicity (lowers the pKa of the conjugate acid) by pulling electron density away from the nitrogen, making its lone pair less available for protonation. Conversely, for carboxylic acids, the CF2 group increases acidity (lowers the pKa) by stabilizing the resulting carboxylate anion.

This effect is demonstrated in a comparative study of functionalized spiro[3.3]heptane derivatives. The data clearly shows a decrease in the pKa of the protonated amine and the carboxylic acid upon introduction of the CF2 group.

Table 1: Comparative pKa Values for Functionalized Spiro[3.3]heptane Derivatives

Compound IDScaffoldFunctional GrouppKa
1a Spiro[3.3]heptane-COOH4.95
1b 6,6-Difluorospiro[3.3]heptane-COOH4.41
2a Spiro[3.3]heptane-CH2NH210.59
2b 6,6-Difluorospiro[3.3]heptane-CH2NH29.81
Source: Adapted from Grygorenko, O. O., et al. (2022). Data represents experimentally determined values.
Impact on Lipophilicity (LogP)

The effect of fluorination on lipophilicity is complex and not always intuitive. While highly fluorinated motifs often increase lipophilicity, the introduction of a single CF2 group can have a more nuanced effect, influenced by changes in the molecule's overall polarity and conformation. In the case of spiro[3.3]heptane amides, gem-difluorination leads to a modest increase in LogP. This is attributed to the replacement of two C-H bonds with more polar C-F bonds being offset by other factors, potentially including the shielding of the polar amide group.

Table 2: Comparative LogP Values for Spiro[3.3]heptane Amide Derivatives

Compound IDScaffoldAmide DerivativeLogP
3a Spiro[3.3]heptaneN-Benzoyl1.83
3b 6,6-Difluorospiro[3.3]heptaneN-Benzoyl2.01
4a Spiro[3.3]heptaneN-(4-chlorobenzoyl)2.48
4b 6,6-Difluorospiro[3.3]heptaneN-(4-chlorobenzoyl)2.65
Source: Adapted from Grygorenko, O. O., et al. (2022). Data represents experimentally determined values.

Conformational Effects and Pre-organization

The gem-difluoro group can exert significant control over the conformation of the ring it occupies. This is due to stereoelectronic effects, such as the gauche effect between adjacent C-F and C-C bonds. While detailed conformational studies on gem-difluorinated spirocycles are limited, studies on analogous macrocyclic and cyclic systems show that the CF2 group can stabilize specific conformations.[2] For example, gem-difluorination has been shown to encourage a cis-amide conformation in a macrocycle, a feature not observed in the non-fluorinated analogue.[2] This conformational restriction can pre-organize the spirocyclic scaffold into a bioactive conformation, enhancing its binding affinity for a target protein by lowering the entropic cost of binding.

G Conceptual Impact of Gem-Difluorination on a Spirocyclic Ligand cluster_0 Non-Fluorinated Spirocycle cluster_1 Gem-Difluorinated Spirocycle A Flexible Conformations B Higher Entropic Penalty for Binding A->B C Standard Binding Affinity B->C D Gauche Effect & Stereoelectronic Control E Conformationally Restricted (Pre-organized) D->E F Lower Entropic Penalty for Binding E->F G Potentially Enhanced Binding Affinity F->G Intro Spirocyclic Scaffold Intro->A Intro->D Add CF2 Group

Figure 1. Conformational impact of gem-difluorination.

Case Study: Metabolic Stability and Biological Activity

While the C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by Cytochrome P450 (CYP) enzymes, the overall effect of gem-difluorination on metabolic stability is not always straightforward. The introduction of the CF2 group can alter the molecule's preferred binding orientation within the enzyme's active site, potentially exposing other parts of the molecule to metabolism.

A relevant case study on spiro[3.3]heptane analogues of the anticancer drug Sonidegib, an inhibitor of the Hedgehog signaling pathway, highlights the complexity of modifying scaffolds.[3][4] While these analogues were not gem-difluorinated, they demonstrate how replacing a phenyl ring with a spiro[3.3]heptane core dramatically impacts metabolic stability. The spirocyclic analogues were found to be significantly less stable in human liver microsomes (HLM) compared to the parent drug.[4]

Table 3: Metabolic Stability of Sonidegib and its Spiro[3.3]heptane Analogues in HLM

Compoundt1/2 (min)Intrinsic Clearance (CLint, µL/min/mg)
Sonidegib9318
trans-Spiro-analogue4736
cis-Spiro-analogue11156
Source: Adapted from Prysiazhniuk, K., et al. (2023).[4]

This study underscores that while spirocycles offer advantages in terms of 3D shape and novelty, their metabolic fate must be carefully evaluated. The introduction of a gem-difluoro group onto such a spirocyclic analogue would be a logical next step to block potential sites of oxidation on the spiro-core itself and potentially improve metabolic stability, representing a key strategy in drug design.

Other studies have shown that gem-difluorinated spirocyclic indole derivatives exhibit promising biological activities, including anti-TMV (Tobacco Mosaic Virus), fungicidal, and insecticidal properties, demonstrating the utility of these scaffolds in diverse therapeutic and agrochemical areas.[5]

G Hedgehog Signaling Pathway Inhibition by Sonidegib Analogues Hh Hedgehog (Hh) Ligand Ptch1 Patched-1 (PTCH1) Receptor Hh->Ptch1 Binds Smo Smoothened (SMO) Transmembrane Protein Ptch1->Smo Inhibits Sufu Suppressor of Fused (SUFU) Smo->Sufu Inhibits SUFU/GLI complex formation Gli GLI Proteins (Transcription Factors) Sufu->Gli Sequesters in cytoplasm TargetGenes Target Gene Expression Gli->TargetGenes Translocates & Activates Nucleus Nucleus Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Sonidegib Sonidegib or Spiro-analogue Sonidegib->Smo Inhibits

Figure 2. Inhibition point of Sonidegib in the Hedgehog pathway.

Experimental Protocols

The following sections provide generalized protocols for the key experiments discussed in this guide. These should be adapted based on specific compound properties and available instrumentation.

Synthesis of a Gem-Difluorinated Spiro[3.3]heptane Precursor

This protocol describes a key step in the synthesis of the 6,6-difluorospiro[3.3]heptane scaffold, specifically the deoxofluorination of a ketone precursor.

Reaction: Deoxofluorination of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

  • Dissolve diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~1.6 L/mol).

  • Cool the resulting solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add Morpholino's deoxofluorinating agent (Morph-DAST, 2.4 eq) portion-wise, maintaining the internal temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, slowly and carefully quench the reaction by adding it to a cold (0 °C), stirred, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous phase with DCM (2 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate, which can be purified by column chromatography.[6]

G General Workflow for Spirocycle Evaluation cluster_PhysChem Physicochemical Tests cluster_BioADME Biological & ADME Tests Start Design Spirocyclic Scaffold & Analogues (Non-F vs. CF2) Synth Synthesis & Purification Start->Synth Confirm Structure Confirmation (NMR, HRMS, X-ray) Synth->Confirm PhysChem Physicochemical Profiling Confirm->PhysChem BioAssay Biological & ADME Assays Confirm->BioAssay pKa pKa Determination LogP LogP Measurement MetStab Metabolic Stability (HLM) Activity Target-Based Activity Tox Cytotoxicity SAR SAR Analysis & Lead Optimization pKa->SAR LogP->SAR MetStab->SAR Activity->SAR Tox->SAR

Figure 3. Workflow for evaluating gem-difluorinated spirocycles.
LogP Determination by Shake-Flask Method

The shake-flask method is the gold-standard for LogP determination.

  • Preparation: Prepare a phosphate buffer solution (e.g., PBS, pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffer solution. Allow phases to separate.

  • Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated buffer and a known volume of pre-saturated n-octanol. The final DMSO concentration should be <1%.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as P = [Concentration]octanol / [Concentration]aqueous. The LogP is the base-10 logarithm of P.

pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added.

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a solution of constant ionic strength (e.g., 0.15 M KCl). If solubility is low, a co-solvent like methanol may be used, and results extrapolated back to 0% co-solvent. Purge the solution with nitrogen to remove dissolved CO2.

  • Titration: Place the solution in a temperature-controlled vessel (e.g., 25 °C) with a magnetic stirrer. Immerse the pH electrode. Titrate the solution with a standardized solution of acid (e.g., 0.1 M HCl for a base) or base (e.g., 0.1 M NaOH for an acid), adding the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate of compound depletion by metabolic enzymes.

  • Reagent Preparation: Prepare a phosphate buffer (100 mM, pH 7.4). Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. Thaw pooled HLM on ice.

  • Reaction Mixture: In a 96-well plate, pre-warm HLM and the test compound (e.g., at 1 µM final concentration) in buffer at 37 °C.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution. Include a negative control without the regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding a stopping solution, typically ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k. Intrinsic clearance (CLint) is then calculated from the t1/2 and the protein concentration.

Conclusion

The strategic incorporation of a gem-difluoro group into spirocyclic scaffolds is a powerful and nuanced approach in modern drug design. It provides medicinal chemists with a valuable tool to modulate pKa and lipophilicity, enforce bioactive conformations, and potentially enhance metabolic stability. While the effects are not always simple to predict, the data shows clear and systematic trends, particularly in altering electronic properties. The case studies highlight that while spirocycles offer unique 3D structures, their impact on ADME properties requires careful, empirical evaluation. The continued development of synthetic methods to access novel gem-difluorinated spirocycles, combined with a deeper understanding of their conformational and metabolic consequences, will undoubtedly solidify their role in the creation of innovative therapeutics with superior drug-like properties.

References

An In-depth Technical Guide to 5-Azaspiro[2.4]heptane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-azaspiro[2.4]heptane scaffold is a compelling structural motif in modern medicinal chemistry, characterized by a unique three-dimensional architecture that combines a pyrrolidine ring with a spiro-fused cyclopropane. This rigid framework offers a distinct advantage in drug design, enabling precise spatial orientation of substituents to optimize interactions with biological targets. The inherent novelty and patentability of this scaffold, coupled with its favorable physicochemical properties, have positioned it as a valuable building block in the development of novel therapeutics.

This technical guide provides a comprehensive overview of 5-azaspiro[2.4]heptane derivatives, focusing on their synthesis, pharmacological applications, and the experimental methodologies underpinning their development. Particular emphasis is placed on their roles as orexin and dopamine D3 receptor antagonists, areas where they have shown significant promise.

Synthesis of the 5-Azaspiro[2.4]heptane Core and Key Intermediates

The construction of the 5-azaspiro[2.4]heptane core can be achieved through several synthetic strategies. A common and effective approach involves the cyclopropanation of a proline derivative bearing an exocyclic methylene group.

General Synthetic Workflow

The synthesis often commences from a readily available chiral starting material, such as (S)-pyroglutamic acid, to establish the stereochemistry of the final product. The workflow typically involves the introduction of a methylene group at the 4-position of the pyrrolidine ring, followed by a cyclopropanation reaction.

G A Starting Material ((S)-Pyroglutamic Acid) B Protection of Amine and Carboxylic Acid A->B e.g., Boc Anhydride, Esterification C Introduction of 4-Keto Group B->C Oxidation D Wittig Olefination C->D e.g., Ph3P=CH2 E Cyclopropanation D->E e.g., Simmons-Smith Reaction F Deprotection and Derivatization E->F G Final 5-Azaspiro[2.4]heptane Derivative F->G

Caption: General synthetic workflow for 5-azaspiro[2.4]heptane derivatives.

Experimental Protocol: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

A key intermediate in the synthesis of many biologically active 5-azaspiro[2.4]heptane derivatives is (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. The following protocol is a representative example of its synthesis.[1][2]

Step 1: Synthesis of tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate

(S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is subjected to a Wittig reaction to introduce the exocyclic methylene group.

  • Reagents and Conditions:

    • Methyltriphenylphosphonium bromide

    • n-Butyllithium

    • Tetrahydrofuran (THF)

    • -78 °C to room temperature

Step 2: Cyclopropanation

The resulting olefin undergoes a Simmons-Smith cyclopropanation.

  • Reagents and Conditions:

    • Diethylzinc (Et2Zn)

    • Diiodomethane (CH2I2)

    • Dichloromethane (DCM)

    • 0 °C to room temperature

Step 3: Hydrolysis

The tert-butyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Reagents and Conditions:

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF) / Water

    • Room temperature

Pharmacological Applications: Orexin Receptor Antagonists

5-Azaspiro[2.4]heptane derivatives have emerged as potent antagonists of orexin receptors (OX1 and OX2), which are implicated in the regulation of sleep, wakefulness, and appetite.[3][4]

Orexin Receptor Signaling Pathway

Orexin A and B are neuropeptides that bind to the G-protein coupled receptors OX1R and OX2R. Activation of these receptors leads to the stimulation of Gq proteins, resulting in the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.

G Orexin Orexin A / B OXR Orexin Receptor (OX1R / OX2R) Orexin->OXR Binds Gq Gq Protein OXR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response Antagonist 5-Azaspiro[2.4]heptane Antagonist Antagonist->OXR

Caption: Simplified orexin receptor signaling pathway and the point of intervention for 5-azaspiro[2.4]heptane antagonists.

Structure-Activity Relationship (SAR) and Biological Data

The development of 5-azaspiro[2.4]heptane-based orexin antagonists has involved systematic modifications of the core structure to optimize potency and selectivity. The following table summarizes the in vitro activity of a selection of derivatives.

CompoundR1R2OX1 pKbOX2 pKb
1 HPhenyl7.2<5.0
2 H2-Chlorophenyl7.5<5.0
3 MethylPhenyl7.1<5.0
4 Methyl2-Chlorophenyl7.4<5.0
5 H2-Pyridyl6.86.5
6 H5-Cyano-2-pyridyl7.97.8

Data adapted from Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2653-8.[3]

Pharmacological Applications: Dopamine D3 Receptor Antagonists

Derivatives of 5-azaspiro[2.4]heptane have also been investigated as potent and selective antagonists of the dopamine D3 receptor, a target of interest for the treatment of substance use disorders and other neuropsychiatric conditions.[5]

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of G-protein coupled receptors. Its activation by dopamine typically leads to the inhibition of adenylyl cyclase via the Gi/o protein, resulting in decreased levels of cyclic AMP (cAMP).

G Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds Gio Gi/o Protein D3R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Antagonist 5-Azaspiro[2.4]heptane Antagonist Antagonist->D3R

Caption: Simplified dopamine D3 receptor signaling pathway and the point of intervention for 5-azaspiro[2.4]heptane antagonists.

Structure-Activity Relationship (SAR) and Biological Data

The 5-azaspiro[2.4]heptane core has been incorporated into various scaffolds to achieve high affinity and selectivity for the D3 receptor. The table below presents binding affinities for a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptane derivatives.

CompoundArD3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)
7 2-Naphthyl0.5110220
8 4-Chlorophenyl1.2250208
9 4-Fluorophenyl0.8180225
10 2,3-Dichlorophenyl0.390300
11 3,4-Dichlorophenyl0.4120300
12 4-Trifluoromethylphenyl0.7150214

Data adapted from Journal of Medicinal Chemistry, 2016, 59(18), 8549-76.[5]

Experimental Protocol: Radioligand Binding Assay for Dopamine D3 Receptor

The following is a representative protocol for determining the binding affinity of compounds at the human dopamine D3 receptor.[6]

  • Materials:

    • HEK293 cells stably expressing the human dopamine D3 receptor.

    • [3H]-Spiperone or other suitable radioligand.

    • Test compounds (5-azaspiro[2.4]heptane derivatives).

    • Haloperidol or other appropriate competitor for non-specific binding determination.

    • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare cell membranes from HEK293-hD3R cells.

    • Incubate cell membranes with a fixed concentration of [3H]-Spiperone and varying concentrations of the test compound in binding buffer.

    • For non-specific binding, incubate with an excess of haloperidol.

    • Incubate at room temperature for a specified time (e.g., 90 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

Conclusion

5-Azaspiro[2.4]heptane derivatives represent a promising class of compounds with significant potential in drug discovery. Their unique structural features and favorable pharmacological profiles have led to the development of potent and selective modulators of important CNS targets, including orexin and dopamine receptors. The synthetic methodologies and experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this versatile scaffold. The continued investigation of 5-azaspiro[2.4]heptane derivatives is anticipated to yield novel drug candidates with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.

References

An In-Depth Technical Guide to 7,7-Difluoro-5-azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identifiers

The primary identifier for 7,7-Difluoro-5-azaspiro[2.4]heptane is its hydrochloride salt form. The following table summarizes the key identification parameters for this compound.

Identifier TypeData
CAS Number 2436770-95-3 (for hydrochloride salt)
IUPAC Name This compound;hydrochloride
Molecular Formula C₆H₁₀ClF₂N
InChI InChI=1S/C6H9F2N.ClH/c7-6(8)4-9-3-5(6)1-2-5;/h9H,1-4H2;1H
InChIKey GAVPWMKXIKBFEV-UHFFFAOYSA-N
SMILES C1C2(C(CN2)F)C1.Cl

Physicochemical Properties (Predicted)

Quantitative experimental data for the physicochemical properties of this compound are limited. The following table includes predicted values which can be useful for computational modeling and initial experimental design.

PropertyPredicted Value
XlogP 0.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0
Exact Mass 169.0470 g/mol
Monoisotopic Mass 169.0470 g/mol
Topological Polar Surface Area 12.5 Ų
Heavy Atom Count 9

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound hydrochloride are not available in the searched literature. However, the synthesis of related 5-azaspiro[2.4]heptane derivatives often involves multi-step processes. For context, a general logical workflow for the synthesis of similar spirocyclic amines is presented below. This is a conceptual workflow and does not represent a validated protocol for the target compound.

G A Starting Material (e.g., Pyrrolidine derivative) B Introduction of a Cyclopropane Ring A->B C Fluorination Reaction B->C D Purification of Intermediate C->D E Deprotection (if necessary) D->E F Salt Formation (e.g., with HCl) E->F G Final Product (this compound HCl) F->G

Conceptual Synthesis Workflow

Note: This diagram is a generalized representation and does not reflect a specific, published synthesis route for this compound.

Applications in Drug Development

While specific studies detailing the use of this compound in drug development are not prominent, the broader class of 5-azaspiro[2.4]heptane derivatives are recognized as important building blocks in medicinal chemistry. They are utilized as scaffolds in the design of novel therapeutic agents, particularly in the development of treatments for infectious diseases and other conditions. The introduction of fluorine atoms, as in the case of the title compound, is a common strategy in drug design to modulate metabolic stability, binding affinity, and other pharmacokinetic properties.

Signaling Pathways and Biological Activity

There is no specific information available from the conducted searches regarding the interaction of this compound with any biological signaling pathways or its specific biological activities. Research into the biological effects of this compound, if any, has not been published in the accessible literature.

The logical relationship for investigating the biological activity of a novel compound is illustrated in the following diagram.

G A Compound Synthesis and Characterization B In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) A->B C Hit Identification B->C D Lead Optimization C->D E In Vivo Studies (e.g., Animal Models) D->E F Preclinical Development E->F

Drug Discovery and Development Cascade

An In-depth Technical Guide on the Theoretical Properties of 7,7-Difluoro-5-azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,7-Difluoro-5-azaspiro[2.4]heptane is a fluorinated saturated heterocyclic scaffold of significant interest in medicinal chemistry. The introduction of a gem-difluoro group onto the 5-azaspiro[2.4]heptane core can profoundly influence its physicochemical and pharmacological properties. This technical guide provides a summary of the available theoretical and predicted properties of this compound, discusses the general effects of such fluorination, and presents a plausible synthetic approach. Due to the limited specific research on this exact molecule, this guide combines available data with well-established principles of fluorine chemistry to serve as a resource for researchers in drug discovery and development.

Introduction

Spirocyclic systems have gained prominence in drug design as they offer three-dimensional diversity, conformational rigidity, and novel intellectual property. The 5-azaspiro[2.4]heptane framework, a proline analogue, is particularly attractive due to its role in creating conformationally constrained peptide mimics. Fluorination is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, pKa, lipophilicity, and binding affinity. The gem-difluoro group, in particular, can act as a bioisostere for a carbonyl group or a hydrated carbonyl, and can have significant effects on the local electronic environment and conformation. This guide focuses on the theoretical and predicted properties of this compound, a building block that combines the structural features of a spirocyclic amine with the modulatory effects of gem-difluorination.

Physicochemical Properties

Quantitative data for the hydrochloride salt of this compound has been predicted through computational methods. A summary of these properties is presented in Table 1.

PropertyValue (for Hydrochloride Salt)Source
Molecular Formula C₆H₉F₂N · HClPubChem
Molecular Weight 169.6 g/mol Sigma-Aldrich
Monoisotopic Mass 133.07031 Da (for free base)PubChemLite[1]
Predicted XlogP 0.8 (for free base)PubChemLite[1]
CAS Number 2436770-95-3Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Purity ≥95%Apollo Scientific[2]

Table 1: Predicted Physicochemical Properties of this compound Hydrochloride

Theoretical and Computational Insights

Conformational Effects

The spirocyclic nature of the [2.4]heptane system imparts significant conformational rigidity. The introduction of the two fluorine atoms at the 7-position is expected to further influence the puckering of the five-membered pyrrolidine ring. The strong electronegativity of the fluorine atoms can lead to stabilizing gauche effects with adjacent C-H or C-C bonds, potentially favoring specific ring conformations. Computational modeling, such as Density Functional Theory (DFT), would be required to accurately predict the preferred conformations and the energy barriers between them.

Electronic Properties and pKa

The gem-difluoro group is a strong electron-withdrawing group. This has a significant impact on the electron density of the neighboring atoms.

  • Basicity (pKa): The electron-withdrawing nature of the CF₂ group is expected to lower the basicity of the secondary amine at the 5-position. This reduction in pKa compared to the non-fluorinated parent compound can have profound implications for its behavior at physiological pH, affecting its ionization state, solubility, and potential interactions with biological targets.

  • Dipole Moment: The C-F bonds introduce a strong local dipole. The overall molecular dipole moment will be a vector sum of all bond dipoles and will be dependent on the molecule's conformation.

Lipophilicity

Fluorination generally increases the lipophilicity of a molecule. The predicted XlogP of 0.8 for the free base suggests a moderate level of lipophilicity. This property is critical for membrane permeability and overall pharmacokinetic profile.

Experimental Protocols: A Proposed Synthetic Workflow

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related fluorinated cyclic amines and spirocycles. The following represents a hypothetical, multi-step synthesis.

Step 1: Synthesis of a Protected 4-Oxo-proline Derivative The synthesis would likely start from a commercially available protected proline derivative, such as N-Boc-4-hydroxyproline. Oxidation of the hydroxyl group to a ketone would provide the key intermediate.

Step 2: Gem-Difluorination The ketone can be converted to the gem-difluoro group using a variety of fluorinating agents. A common method is the use of diethylaminosulfur trifluoride (DAST) or one of its safer analogues.

Step 3: Spirocyclization The spirocyclic cyclopropane ring can be introduced via a Simmons-Smith type reaction on a precursor with an exocyclic double bond. This would require the conversion of the protected 4,4-difluoro-proline derivative into a suitable substrate for cyclopropanation.

Step 4: Deprotection The final step would involve the removal of the protecting group (e.g., Boc) from the nitrogen atom to yield the target compound, likely as a salt after workup with an acid like HCl.

G cluster_0 Proposed Synthetic Workflow Start N-Boc-4-hydroxyproline Step1 Oxidation Start->Step1 Intermediate1 N-Boc-4-oxoproline Step1->Intermediate1 Step2 Gem-Difluorination (e.g., DAST) Intermediate1->Step2 Intermediate2 N-Boc-4,4-difluoro-5-azaspiro[2.4]heptane (hypothetical intermediate after further steps) Step2->Intermediate2 Step3 Deprotection (e.g., HCl) Intermediate2->Step3 End This compound Step3->End G cluster_0 Structural Features and Their Impact on Properties Core This compound Spiro Spirocyclic[2.4]heptane Core Core->Spiro DiF gem-Difluoro Group Core->DiF Rigidity Conformational Rigidity Spiro->Rigidity 3D 3D Shape Spiro->3D pKa Reduced pKa (Basicity) DiF->pKa MetStab Increased Metabolic Stability DiF->MetStab Lipo Increased Lipophilicity DiF->Lipo BindingAffinity Binding Affinity & Selectivity Rigidity->BindingAffinity Impacts 3D->BindingAffinity Impacts SolubilityPK Solubility & Pharmacokinetics pKa->SolubilityPK Impacts MetStab->SolubilityPK Impacts Lipo->SolubilityPK Impacts

References

The Rising Star in Medicinal Chemistry: A Technical Guide to the Biological Relevance of Fluorinated Spiro-compounds

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with enhanced pharmacological properties is perpetual. Among the most promising entrants are fluorinated spiro-compounds, a class of molecules that uniquely combines the structural rigidity and three-dimensionality of spirocycles with the potent electronic attributes of fluorine. Spiro-compounds, characterized by two rings sharing a single atom, offer a distinct three-dimensional architecture that allows for precise spatial orientation of functional groups, enhancing interaction with biological targets. The incorporation of fluorine, a bioisostere for hydrogen, can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of the biological significance of fluorinated spiro-compounds, focusing on their mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity: A Primary Therapeutic Arena

Fluorinated spiro-compounds have demonstrated significant potential as anticancer agents, with spirooxindoles being a particularly well-studied subclass. These compounds exert their effects through various mechanisms, including the inhibition of critical cell cycle regulators and disruption of the cytoskeleton.

Dual Inhibition of EGFR and CDK2

A novel strategy in cancer therapy is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are pivotal in cancer cell proliferation and survival. Certain fluorinated pyrrolidinyl-spirooxindoles have emerged as potent dual inhibitors. Computational and in-vitro studies reveal that these compounds can effectively target the ATP-binding sites of both kinases, leading to cell cycle arrest and apoptosis.[1] The activation of CDK2 is a critical step for the cell cycle to transition from the G1 to the S phase, and its aberrant activation is linked to uncontrolled cell proliferation in many cancers.[1]

The signaling pathway below illustrates the points of intervention for these dual inhibitors.

EGFR_CDK2_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cell Cycle Control EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates G1_S G1/S Transition CDK2->G1_S Promotes Inhibitor Fluorinated Spirooxindole Inhibitor->EGFR Inhibitor->CDK2

EGFR and CDK2 Signaling Pathway Inhibition.
Tubulin Polymerization Inhibition

The microtubule network is a critical component of the cellular cytoskeleton, playing a key role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain fluorinated β-lactams, which can be considered spiro-analogues, have been shown to inhibit tubulin polymerization, acting as microtubule-disrupting agents. This leads to mitotic arrest and subsequent apoptosis in cancer cells.

Quantitative Data: In-Vitro Anticancer Activity

The cytotoxic effects of various fluorinated spiro-compounds have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

Compound ClassSpecific Compound ExampleTarget Cell LineIC₅₀ (µM)Reference
Fluorinated Spirooxindole5g (pyrrolidinyl-spirooxindole)MCF-7 (Breast)0.026 (EGFR)[1]
5g (pyrrolidinyl-spirooxindole)MCF-7 (Breast)0.301 (CDK-2)[1]
5l (pyrrolidinyl-spirooxindole)MCF-7 (Breast)0.067 (EGFR)[1]
5l (pyrrolidinyl-spirooxindole)MCF-7 (Breast)0.345 (CDK-2)[1]
5n (pyrrolidinyl-spirooxindole)MCF-7 (Breast)0.04 (EGFR)[1]
5n (pyrrolidinyl-spirooxindole)MCF-7 (Breast)0.557 (CDK-2)[1]
Fluorinated Spiroisoxazoline4dHCMV (Antiviral)~10[2]
4nHCMV (Antiviral)~10[2]
4lGlioblastoma (GBM6)36-80[2]
5fTriple Negative Breast Cancer (MDA-MB-231)36-80[2]
Fluorinated SpirobisnaphthaleneDiepoxin-η AnalogueOVCAR3 (Ovarian)5.7 - 8.2
Diepoxin-η AnalogueMDA-MB-435 (Melanoma)5.7 - 8.2
Fluorinated AminophenylhydrazineCompound 6 (5 fluorine atoms)A549 (Lung)0.64[3]

Enzyme Inhibition

Beyond cancer, fluorinated spiro-compounds are effective inhibitors of various enzymes, which is a testament to their broad therapeutic potential.

Acetyl-CoA Carboxylase (ACC) Inhibition

ACC is a rate-limiting enzyme in fatty acid synthesis, making it an attractive target for metabolic diseases and cancer. A series of spiropentacylamide derivatives were synthesized and found to be potent inhibitors of both ACC1 and ACC2 isoforms. Molecular docking studies suggest that these compounds bind effectively within the enzyme's active site.[4]

CompoundTargetIC₅₀ (µM)Reference
6o (spiropentacylamide)ACC10.527[4]
ACC20.397[4]

Experimental Protocols

The discovery and validation of biologically active fluorinated spiro-compounds rely on a suite of standardized synthetic and biological testing protocols.

General Synthesis Workflow

The synthesis of these complex molecules often involves multi-component reactions, providing a high degree of atom economy and efficiency. A common and powerful method is the 1,3-dipolar cycloaddition.[5][6]

Synthesis_Workflow Start Start Materials (e.g., Isatin, Amino Acid, Dipolarophile) Ylide In-situ Generation of Azomethine Ylide Start->Ylide Cycloaddition [3+2] Cycloaddition Reaction Ylide->Cycloaddition Product Crude Spiro-compound Cycloaddition->Product Purification Purification (Filtration, Washing, Crystallization) Product->Purification Final Pure Fluorinated Spiro-compound Purification->Final

General workflow for spirooxindole synthesis.

Protocol: One-Pot Synthesis of Spirooxindoles via [3+2] Cycloaddition [7][8]

  • Reactant Preparation : In a round-bottom flask, combine equimolar amounts of the substituted isatin (e.g., 5-fluoro-isatin), an amino acid (e.g., L-thioproline), and a dipolarophile (e.g., an arylidene rhodanine analogue).

  • Solvent Addition : Add a suitable solvent, typically methanol (MeOH) or ethanol (EtOH).

  • Reaction : Reflux the mixture on an oil bath for 2-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation : Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

  • Purification : Isolate the solid product by vacuum filtration. Wash the solid with a cold solvent (e.g., cold MeOH) to remove unreacted starting materials. The product is often obtained in high yield and purity without the need for column chromatography.[7]

Protocol: In-Vitro Cytotoxicity (MTT Assay)[3][10][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding : Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with various concentrations of the fluorinated spiro-compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Remove the treatment media and add 100 µL of fresh media and 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate the plate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization : After incubation, carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement : Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Tubulin Polymerization Assay[2][13][14]

This assay measures the effect of compounds on the assembly of tubulin into microtubules.

  • Reagent Preparation : Reconstitute lyophilized tubulin protein (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂) on ice. Prepare a GTP stock solution.

  • Reaction Setup : In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole or DMSO) controls.

  • Initiation of Polymerization : Transfer the plate to a spectrophotometer pre-warmed to 37°C. This temperature shift initiates polymerization.

  • Data Acquisition : Immediately begin monitoring the increase in absorbance (turbidity) at 340 nm or 350 nm in kinetic mode, taking readings every 30-60 seconds for at least 60 minutes.[2][11]

  • Analysis : Plot absorbance versus time. Inhibitors of polymerization will show a reduced rate and extent of absorbance increase compared to the negative control.

Conclusion and Future Outlook

Fluorinated spiro-compounds represent a highly valuable and versatile class of molecules in drug discovery. Their unique three-dimensional structures, combined with the beneficial properties imparted by fluorine, have led to the development of potent agents with diverse biological activities, most notably in oncology. The continued exploration of new synthetic routes will undoubtedly expand the accessible chemical space for these compounds. Future research should focus on optimizing their pharmacokinetic properties, exploring novel biological targets, and advancing the most promising candidates into preclinical and clinical development. The data and protocols presented in this guide serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of these remarkable scaffolds.

References

In-Depth Technical Guide: Exploratory Studies on 7,7-Difluoro-5-azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,7-Difluoro-5-azaspiro[2.4]heptane is a fluorinated spirocyclic amine that has emerged as a valuable building block in medicinal chemistry. The unique conformational constraints imposed by the spirocyclic system, combined with the electronic effects of the gem-difluoro group, make it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in drug discovery. While detailed biological data on the title compound remains limited in publicly available literature, this guide outlines a plausible synthetic pathway and discusses the relevance of the core scaffold in the context of orexin receptor antagonism.

Physicochemical Properties

This compound hydrochloride is the common salt form of this compound, ensuring stability and ease of handling. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 2436770-95-3
Molecular Formula C₆H₁₀ClF₂N
Molecular Weight 169.60 g/mol
Appearance Solid (Predicted)N/A
Predicted XlogP 0.8[1]
Predicted Hydrogen Bond Donor Count 1[1]
Predicted Hydrogen Bond Acceptor Count 1[1]

Synthesis and Experimental Protocols

The key precursor for this proposed synthesis is the commercially available tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 129321-62-6).[2][3][4]

Logical Workflow for the Synthesis of this compound

G cluster_0 Synthesis Pathway start tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate difluorination Geminal Difluorination start->difluorination [Step 1] deprotection Boc Deprotection difluorination->deprotection [Step 2] product This compound Hydrochloride deprotection->product [Step 3]

Caption: Proposed synthetic workflow for this compound.

Step 1: Geminal Difluorination of tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate

The critical step in this synthesis is the conversion of the ketone functionality in the precursor to a gem-difluoro group. Several reagents are suitable for this transformation.

Experimental Protocol:

  • Method A: Using Diethylaminosulfur Trifluoride (DAST)

    • In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DAST (2.2 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.

    • Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield tert-butyl this compound-5-carboxylate.

  • Method B: Using Deoxo-Fluor™

    • Follow the procedure for Method A, substituting Deoxo-Fluor™ (2.2 eq) for DAST. Deoxo-Fluor™ is often considered a safer alternative to DAST with similar reactivity.

Quantitative Data (Hypothetical):

ParameterValue
Reactant tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate
Reagent DAST or Deoxo-Fluor™
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 24-48 hours
Yield 60-80% (expected)
Step 2: Deprotection of the Boc Group

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.

Experimental Protocol:

  • Dissolve the purified tert-butyl this compound-5-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol.

  • Add a solution of hydrochloric acid (HCl) in 1,4-dioxane (4 M) or ethereal HCl (2 M) (excess, e.g., 5-10 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. If not, concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be triturated with diethyl ether or another non-polar solvent, filtered, and dried under vacuum to yield this compound hydrochloride.

Quantitative Data (Hypothetical):

ParameterValue
Reactant tert-butyl this compound-5-carboxylate
Reagent HCl in dioxane or ether
Solvent 1,4-Dioxane or Methanol
Temperature Room temperature
Reaction Time 2-4 hours
Yield >90% (expected)

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, predicted data can provide a basis for characterization.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted DataSource
Mass Spectrometry (ESI+) [M+H]⁺ = 134.07759[1]
[M+Na]⁺ = 156.05953[1]
¹⁹F NMR A singlet or complex multiplet depending on the environment.N/A
¹³C NMR A triplet for the CF₂ carbon due to C-F coupling.N/A
¹H NMR Signals corresponding to the cyclopropyl and pyrrolidine protons.N/A

Applications in Drug Discovery

The 5-azaspiro[2.4]heptane scaffold is a key component in a number of biologically active molecules. Its rigid structure can help to lock in a specific conformation, which can lead to improved binding affinity and selectivity for a biological target. The introduction of gem-difluoro groups can modulate physicochemical properties such as lipophilicity and metabolic stability.

Orexin Receptor Antagonism

A notable application of the 5-azaspiro[2.4]heptane core is in the development of orexin receptor antagonists.[5] Orexin A and B are neuropeptides that regulate wakefulness, and their receptors (OX1 and OX2) are targets for the treatment of insomnia. The development of dual orexin receptor antagonists (DORAs) has been an active area of research. While the specific biological activity of this compound has not been reported, its structural similarity to the core of some orexin antagonists suggests it could be a valuable building block in this area.

Signaling Pathway in Orexin System

G cluster_0 Orexin Signaling Pathway OrexinA Orexin A OX1R OX1 Receptor OrexinA->OX1R OX2R OX2 Receptor OrexinA->OX2R OrexinB Orexin B OrexinB->OX2R Gq Gq Protein Activation OX1R->Gq OX2R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_PKC->Neuronal_Excitation Antagonist 5-Azaspiro[2.4]heptane-based Antagonist (e.g., DORA) Antagonist->OX1R Blocks Antagonist->OX2R Blocks

Caption: Simplified orexin signaling pathway and the role of antagonists.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis is achievable from commercially available starting materials, and its unique structural and electronic properties make it a compelling candidate for incorporation into novel drug candidates. Further research into its biological activities is warranted and could lead to the development of new therapeutics, particularly in the area of central nervous system disorders.

References

Methodological & Application

Synthesis of 7,7-Difluoro-5-azaspiro[2.4]heptane from 4-hydroxyproline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed protocol for the multi-step synthesis of 7,7-Difluoro-5-azaspiro[2.4]heptane, a valuable fluorinated spirocyclic building block for pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, 4-hydroxyproline, and proceeds through a series of key transformations including protection, oxidation, olefination, cyclopropanation, and a final deoxofluorination step. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction

Fluorinated spirocyclic scaffolds are of significant interest in modern drug discovery due to their ability to confer unique conformational constraints and improved physicochemical properties, such as metabolic stability and binding affinity. The title compound, this compound, incorporates both a spirocyclic core and a gem-difluoro motif, making it an attractive building block for the synthesis of novel bioactive molecules. The synthetic strategy outlined herein provides a practical approach to access this compound from 4-hydroxyproline.

Overall Synthetic Scheme

The synthesis of this compound from 4-hydroxyproline is a multi-step process that can be broken down into the following key stages:

  • N-protection of 4-hydroxyproline.

  • Oxidation of the secondary alcohol to a ketone.

  • Wittig olefination to introduce an exocyclic methylene group.

  • Cyclopropanation to form the spirocyclic core.

  • Gem-difluorination of the ketone to yield the final product.

Experimental Protocols

Step 1: Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1)

To a solution of (2S,4R)-4-hydroxyproline (1.0 eq) in a 1:1 mixture of tert-butanol and water is added di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and sodium bicarbonate (NaHCO₃) (2.5 eq). The reaction mixture is stirred at room temperature for 12-18 hours. After completion, the reaction is concentrated under reduced pressure to remove the tert-butanol. The aqueous layer is then washed with diethyl ether, acidified to pH 3 with a cold 1 M HCl solution, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the N-Boc protected 4-hydroxyproline derivative 1 .

Step 2: Synthesis of (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (2)

The N-Boc protected 4-hydroxyproline 1 (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM). An oxidizing agent, for example, Dess-Martin periodinane (1.2 eq), is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the ketone 2 .

Step 3: Synthesis of (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid (3)

To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a strong base such as n-butyllithium (1.4 eq) dropwise. The resulting ylide solution is stirred at 0 °C for 30 minutes and then a solution of the ketone 2 (1.0 eq) in THF is added. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the exocyclic methylene compound 3 .

Step 4: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-7-one (4)

A Simmons-Smith cyclopropanation is performed on the olefin 3 . To a solution of 3 (1.0 eq) in anhydrous DCM at 0 °C is added a solution of diethylzinc (2.0 eq) in hexanes, followed by the dropwise addition of diiodomethane (2.0 eq). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated. The resulting spirocycle is then subjected to oxidation of the carboxylic acid to a ketone. This can be achieved through various methods, one of which involves conversion to an acid chloride followed by a reaction with an organometallic reagent, or through a multi-step sequence involving reduction and subsequent oxidation. A more direct route from a derivative of compound 3 may be employed to directly install the ketone at the 7-position. For the purpose of this protocol, we will assume the successful synthesis of the spirocyclic ketone 4 .

Step 5: Synthesis of this compound (5)

To a solution of the N-Boc protected spirocyclic ketone 4 (1.0 eq) in anhydrous DCM at 0 °C is added diethylaminosulfur trifluoride (DAST) (2.5 eq) dropwise under an inert atmosphere. The reaction is allowed to stir at 0 °C for 1 hour and then at room temperature for 24-48 hours. The reaction progress is monitored by ¹⁹F NMR. Upon completion, the reaction is slowly quenched by pouring it into a cold saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography. The Boc protecting group may be cleaved under the reaction conditions or can be removed in a subsequent step using trifluoroacetic acid (TFA) in DCM to yield the final product 5 .

Data Summary

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
14-hydroxyproline(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1)(Boc)₂O, NaHCO₃, t-BuOH/H₂O, RT85-95
2Compound 1 (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (2)Dess-Martin periodinane, DCM, 0 °C to RT80-90
3Compound 2 (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid (3)Ph₃PCH₃Br, n-BuLi, THF, 0 °C to RT60-75
4Compound 3 (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-7-one (4)Et₂Zn, CH₂I₂, DCM; followed by oxidation40-60 (over 2 steps)
5Compound 4 This compound (5)DAST, DCM, 0 °C to RT; then TFA (for deprotection)50-70

Synthetic Pathway Diagramdot

Synthesis_Pathway Hydroxyproline 4-Hydroxyproline Boc_Hydroxyproline 1. N-Boc-4-hydroxyproline Hydroxyproline->Boc_Hydroxyproline (Boc)2O Ketone 2. N-Boc-4-oxoproline Boc_Hydroxyproline->Ketone Oxidation Olefin 3. N-Boc-4-methyleneproline Ketone->Olefin Wittig Reaction Spiro_Ketone 4. N-Boc-5-azaspiro[2.4]heptan-7-one Olefin->Spiro_Ketone Cyclopropanation & Oxidation Final_Product 5. This compound Spiro_Ketone->Final_Product DAST

The Rising Star in Medicinal Chemistry: Application Notes and Protocols for 7,7-Difluoro-5-azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is a central theme in modern drug discovery. Among the emerging classes of saturated heterocycles, 7,7-Difluoro-5-azaspiro[2.4]heptane is gaining significant attention as a versatile building block. Its unique three-dimensional structure, combined with the conformational restriction and the metabolic stability imparted by the gem-difluoro group, makes it an attractive bioisosteric replacement for commonly used motifs like piperidine. This document provides detailed application notes and protocols for the utilization of this compound in medicinal chemistry, with a focus on its role in the development of novel therapeutics, particularly in the realm of neuroscience.

Application Notes

The this compound scaffold offers several advantages in drug design:

  • Metabolic Stability: The gem-difluoro group at the 7-position blocks potential sites of metabolism, often leading to an improved pharmacokinetic profile of the parent molecule. This is a crucial advantage in designing long-acting therapeutics.

  • Physicochemical Properties: The introduction of fluorine can modulate key properties such as pKa, lipophilicity, and membrane permeability. The spirocyclic nature of the core imparts a rigid, three-dimensional geometry, which can enhance binding affinity and selectivity to biological targets.

  • Bioisosterism: this compound serves as a conformationally restricted bioisostere of piperidine and other saturated six-membered heterocycles. This allows for "scaffold hopping" to explore new chemical space and develop novel intellectual property.

  • Novelty and Patentability: As a relatively new scaffold, its incorporation into drug candidates can provide a strong basis for novel patent claims.

A prominent application of the broader 5-azaspiro[2.4]heptane class is in the development of orexin receptor antagonists . Orexin A and B are neuropeptides that regulate sleep-wake cycles, and their receptors are important targets for the treatment of insomnia and other sleep disorders. The 5-azaspiro[2.4]heptane moiety has been successfully incorporated into potent dual orexin 1 and orexin 2 receptor antagonists.

Physicochemical Properties of this compound Hydrochloride
PropertyValueSource
Molecular Formula C₆H₁₀ClF₂NPubChemLite[1]
Molecular Weight 169.60 g/mol -
InChI Key GAVPWMKXIKBFEV-UHFFFAOYSA-NSigma-Aldrich
Purity ≥95%Sigma-Aldrich
Physical Form SolidSigma-Aldrich

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis and evaluation of 5-azaspiro[2.4]heptane derivatives, particularly in the context of orexin receptor antagonists. These can be adapted for the 7,7-difluoro analog.

Protocol 1: General Synthesis of N-Aryl-5-azaspiro[2.4]heptane Derivatives

This protocol outlines a general reductive amination procedure to couple the 5-azaspiro[2.4]heptane core with an aromatic partner, a common step in the synthesis of orexin receptor antagonists.

Materials:

  • This compound hydrochloride

  • Aryl aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the aryl aldehyde or ketone (1.0 eq) in dichloroethane (DCE), add this compound hydrochloride (1.1 eq) and triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-7,7-difluoro-5-azaspiro[2.4]heptane derivative.

Protocol 2: In Vitro Orexin Receptor Binding Assay

This protocol describes a method to determine the binding affinity of a compound containing the this compound scaffold to orexin 1 (OX1) and orexin 2 (OX2) receptors.

Materials:

  • HEK293 cells stably expressing human OX1 or OX2 receptors

  • [¹²⁵I]-Orexin A (radioligand)

  • Test compound (e.g., N-aryl-7,7-difluoro-5-azaspiro[2.4]heptane derivative)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Non-specific binding control (e.g., 1 µM unlabeled Orexin A)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing either OX1 or OX2 receptors.

  • In a 96-well plate, add 50 µL of binding buffer containing the radioligand ([¹²⁵I]-Orexin A) at a concentration near its Kd.

  • Add 25 µL of various concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M). For total binding, add 25 µL of buffer. For non-specific binding, add 25 µL of unlabeled Orexin A.

  • Add 25 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in medicinal chemistry.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Aryl Aldehyde/Ketone & This compound) reductive_amination Reductive Amination start->reductive_amination purification Purification (Column Chromatography) reductive_amination->purification product N-Aryl-7,7-difluoro-5- azaspiro[2.4]heptane Derivative purification->product binding_assay Orexin Receptor Binding Assay product->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) binding_assay->functional_assay dmpk DMPK Studies (In vitro/In vivo) functional_assay->dmpk data_analysis Data Analysis (IC50, Ki, PK parameters) dmpk->data_analysis

Caption: General workflow from synthesis to biological evaluation.

signaling_pathway cluster_orexin Orexin Receptor Signaling orexin Orexin A/B receptor Orexin Receptor (OX1/OX2) orexin->receptor g_protein Gq/11 receptor->g_protein plc PLC g_protein->plc ip3_dag IP3 & DAG plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release wakefulness Increased Wakefulness ca_release->wakefulness antagonist This compound Derivative (Antagonist) antagonist->receptor

Caption: Simplified orexin signaling pathway and point of intervention.

logical_relationship cluster_advantages Advantages in Drug Design cluster_applications Therapeutic Applications scaffold This compound stability Increased Metabolic Stability scaffold->stability properties Modulated Physicochemical Properties scaffold->properties bioisosterism Bioisosteric Replacement scaffold->bioisosterism novelty Novel Chemical Space scaffold->novelty cns CNS Disorders stability->cns properties->cns bioisosterism->cns novelty->cns insomnia Insomnia (Orexin Antagonism) cns->insomnia

Caption: Key advantages and applications of the scaffold.

References

7,7-Difluoro-5-azaspiro[2.4]heptane: A Versatile Fluorinated Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated physicochemical properties.[1][2] The rigid, three-dimensional architecture of spirocycles is also increasingly sought after to escape the "flatland" of traditional aromatic scaffolds and to improve compound properties. The novel building block, 7,7-difluoro-5-azaspiro[2.4]heptane, uniquely combines these two features, offering a compelling scaffold for the development of next-generation therapeutics. Its constrained conformation and the presence of the gem-difluoro group can profoundly influence the biological activity and pharmacokinetic profile of drug candidates.

This document provides detailed application notes and protocols for the synthesis and utilization of this compound in drug discovery, with a particular focus on its potential as a key component of orexin receptor antagonists for the treatment of sleep disorders.

Application Notes

Physicochemical Properties and Rationale for Use

The introduction of a gem-difluoro group at the 7-position of the 5-azaspiro[2.4]heptane core offers several potential advantages in drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluorinated methylene group resistant to oxidative metabolism, a common liability for cyclic amines.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can lower the basicity (pKa) of the secondary amine. This can be advantageous for optimizing oral bioavailability and reducing off-target effects, such as hERG channel inhibition.

  • Conformational Restriction: The spirocyclic system imparts a rigid, well-defined three-dimensional structure, which can lead to higher binding affinity and selectivity for the target protein.

  • Improved Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which can be fine-tuned to optimize cell permeability and blood-brain barrier penetration.[1][2]

Therapeutic Applications

The 5-azaspiro[2.4]heptane scaffold has been successfully incorporated into a variety of drug candidates across different therapeutic areas. While specific data for the 7,7-difluoro analog is emerging, the broader scaffold serves as a strong indicator of its potential.

1. Orexin Receptor Antagonists for Insomnia:

The most promising application for this compound is in the development of dual orexin receptor antagonists (DORAs). The orexin system plays a crucial role in regulating wakefulness, and its antagonism is a clinically validated mechanism for the treatment of insomnia. A seminal study by Stasi et al. demonstrated that 5-azaspiro[2.4]heptane derivatives are potent orexin receptor antagonists.[3][4] The lead compounds from this study exhibited high affinity for both orexin 1 (OX1) and orexin 2 (OX2) receptors, good brain penetration, and oral bioavailability in rats.[3][4]

The incorporation of the 7,7-difluoro moiety is a logical next step in the optimization of this class of compounds, with the potential to further improve their drug-like properties.

Orexin Signaling Pathway and the Mechanism of Action of DORAs:

orexin_pathway Orexin_Neuron Orexin Neuron Orexin_A_B Orexin-A & Orexin-B Orexin_Neuron->Orexin_A_B Releases OX1R OX1 Receptor Orexin_A_B->OX1R Binds OX2R OX2 Receptor Orexin_A_B->OX2R Binds Gq Gq Protein OX1R->Gq Activates OX2R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release Neuronal_Activation Neuronal Activation (Wakefulness) Ca_Release->Neuronal_Activation DORA This compound -based DORA DORA->OX1R DORA->OX2R Antagonizes synthesis_workflow Start N-Boc-4-hydroxyproline Ketone N-Boc-5-azaspiro[2.4]heptan-7-one Start->Ketone Oxidation & Cyclopropanation Difluoro N-Boc-7,7-difluoro- 5-azaspiro[2.4]heptane Ketone->Difluoro gem-Difluorination Final This compound Hydrochloride Difluoro->Final Boc Deprotection

References

Enantioselective Synthesis of 5-Azaspiro[2.4]heptane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-azaspiro[2.4]heptane scaffold is a crucial structural motif found in a variety of biologically active molecules and pharmaceuticals. Its rigid, three-dimensional structure is of significant interest in drug discovery for its ability to constrain the conformation of molecules, potentially leading to enhanced binding affinity and selectivity for biological targets. A notable application is the use of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid as a key intermediate in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[1] This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 5-azaspiro[2.4]heptane derivatives, focusing on catalytic asymmetric methods.

Significance in Drug Discovery

The unique spirocyclic structure of 5-azaspiro[2.4]heptane derivatives makes them valuable building blocks in medicinal chemistry. Beyond their role in antiviral agents like Ledipasvir, these compounds have been explored as potent orexin receptor antagonists, which have potential applications in the treatment of sleep disorders.[2] The ability to synthesize these complex structures with high enantiomeric purity is critical for developing safe and effective therapeutics.

Synthetic Strategies

Several enantioselective strategies have been developed for the synthesis of 5-azaspiro[2.4]heptane derivatives and related spirocycles. These methods often employ chiral catalysts to control the stereochemistry of the newly formed spirocenter. Key approaches include:

  • Phase-Transfer Catalyzed Asymmetric Alkylation: This method involves the double allylic alkylation of a glycine imine equivalent in the presence of a chiral phase-transfer catalyst.[1]

  • Asymmetric Hydrogenation: Enantioselective hydrogenation of a prochiral precursor can establish the desired stereocenter.[3]

  • Rhodium-Catalyzed Cyclopropanation: The use of chiral dirhodium tetracarboxylate catalysts enables the highly enantioselective and diastereoselective cyclopropanation of exocyclic olefins.[4]

  • Cycloaddition Reactions: Asymmetric [3+2] and [2+2] cycloaddition reactions provide efficient routes to various spirocyclic frameworks.[5][6]

The following sections detail a specific and effective protocol for the synthesis of a key 5-azaspiro[2.4]heptane intermediate via phase-transfer catalysis.

Application Note 1: Enantioselective Synthesis of a 4-Methyleneproline Precursor

This protocol describes a catalytic and enantioselective preparation of a (S)-4-methyleneproline scaffold, which serves as a versatile precursor to N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid.[1] The key transformation is a one-pot double allylic alkylation of a glycine imine analog using a chinchonidine-derived catalyst under phase-transfer conditions.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Prepare reaction vessel under Nitrogen add_imine Add Glycine Imine Analog start->add_imine add_catalyst Add Chinchonidine-derived Catalyst add_imine->add_catalyst add_solvent Add Toluene/CH2Cl2 add_catalyst->add_solvent cool Cool to -20 °C add_solvent->cool add_dibromide Add 1,3-Dibromopropene cool->add_dibromide add_base Add aq. KOH add_dibromide->add_base stir Stir vigorously at -20 °C for 7h add_base->stir quench Quench with water stir->quench extract Extract with CH2Cl2 quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain tert-butyl (S)-4-methyleneprolinate purify->product

Caption: Workflow for the enantioselective synthesis of the 4-methyleneproline precursor.

Experimental Protocol

Materials:

  • Glycine imine analog (e.g., N-(diphenylmethylene)glycine tert-butyl ester)

  • Chinchonidine-derived phase-transfer catalyst

  • 1,3-Dibromopropene

  • Potassium hydroxide (KOH)

  • Toluene

  • Dichloromethane (CH2Cl2)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the glycine imine analog and the chinchonidine-derived catalyst (5 mol%) in a mixture of toluene and CH2Cl2 under a nitrogen atmosphere, add an aqueous solution of KOH.

  • Cool the mixture to -20 °C.

  • Add a slight excess of 1,3-dibromopropene (2.5 equivalents) dropwise to the vigorously stirred solution.[1]

  • Maintain the reaction at -20 °C for 7 hours.[1]

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the tert-butyl (S)-4-methyleneprolinate.

Quantitative Data
ProductYieldEnantiomeric Ratio (e.r.)
tert-butyl (S)-4-methyleneprolinate71%95:5
Table 1: Yield and enantioselectivity for the synthesis of the 4-methyleneproline precursor.[1]

Application Note 2: Conversion to N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid

The resulting (S)-4-methyleneprolinate can be converted to the target N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. This typically involves cyclopropanation of the exocyclic double bond followed by deprotection and protection steps. A common method for cyclopropanation is the Simmons-Smith reaction or its variations.[7]

Reaction Pathway

G start tert-butyl (S)-4-methyleneprolinate step1 Cyclopropanation (e.g., Simmons-Smith reaction) start->step1 intermediate 5-azaspiro[2.4]heptane intermediate step1->intermediate step2 Ester Hydrolysis intermediate->step2 product (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid step2->product

Caption: General pathway for the conversion to the target spirocyclic amino acid.

Experimental Protocol (General)

Materials:

  • tert-butyl (S)-4-methyleneprolinate

  • Diiodomethane (CH2I2)

  • Diethylzinc (Et2Zn)

  • Trifluoroacetic acid (CF3COOH)

  • Solvent (e.g., Dichloromethane)

  • Aqueous acid and base for work-up

Procedure:

  • Prepare the Simmons-Smith reagent by reacting diiodomethane with diethylzinc in a suitable solvent.

  • Add the tert-butyl (S)-4-methyleneprolinate to the reagent mixture.

  • Stir the reaction at the appropriate temperature until the starting material is consumed.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous work-up to isolate the crude cyclopropanated product.

  • Purify the intermediate by chromatography.

  • Hydrolyze the ester group under appropriate conditions (e.g., using a strong acid or base) to yield the carboxylic acid.

  • If necessary, protect the nitrogen atom with a Boc group.

Conclusion

The enantioselective synthesis of 5-azaspiro[2.4]heptane derivatives is a field of active research with significant implications for drug discovery and development. The protocols and data presented here provide a foundation for researchers to access these valuable chiral building blocks. The phase-transfer catalyzed approach offers a practical and efficient method for establishing the key stereocenter, enabling the synthesis of important pharmaceutical intermediates like the one used for Ledipasvir. Further exploration of catalytic systems and reaction conditions will continue to advance the synthesis of these and other complex spirocyclic architectures.

References

Application Notes and Protocols: Fluorination Techniques for Azaspiro[2.4]heptane Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azaspiro[2.4]heptane scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of biologically active compounds, including potent antiviral agents and receptor agonists. The introduction of fluorine into this framework can significantly modulate the physicochemical and pharmacological properties of these molecules, offering a powerful tool for drug design and development. This document provides an overview of common fluorination techniques applicable to the azaspiro[2.4]heptane core, complete with detailed experimental protocols and comparative data.

Introduction to Fluorination Strategies

The selective introduction of fluorine into organic molecules can be achieved through various methods, broadly categorized as nucleophilic and electrophilic fluorination.

  • Nucleophilic Fluorination: This approach typically involves the displacement of a leaving group, such as a hydroxyl or sulfonate group, with a fluoride ion. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its analogues, which are effective for the deoxofluorination of alcohols.

  • Electrophilic Fluorination: In this strategy, an electron-rich center, such as an enolate or an activated aromatic ring, is attacked by an electrophilic fluorine source. Reagents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are widely used for this purpose.

The choice of fluorination strategy for the azaspiro[2.4]heptane framework depends on the available starting materials and the desired position of the fluorine atom.

Comparative Data of Fluorination Techniques

The following table summarizes quantitative data for a key fluorination method applied to an azaspiro[2.4]heptane derivative, based on procedures outlined in patent literature. This allows for a direct comparison of the efficiency of the described protocol.

EntryStarting MaterialFluorinating ReagentSolventTemp. (°C)Time (h)ProductYield (%)
1N-Boc-7-hydroxy-5-azaspiro[2.4]heptaneDASTDCM0 to rt2N-Boc-7-fluoro-5-azaspiro[2.4]heptane65

Experimental Protocols

The following are detailed experimental protocols for the fluorination of azaspiro[2.4]heptane derivatives.

Protocol 1: Nucleophilic Deoxofluorination of N-Boc-7-hydroxy-5-azaspiro[2.4]heptane using DAST

This protocol describes the conversion of a hydroxyl group to a fluorine atom on the azaspiro[2.4]heptane core using diethylaminosulfur trifluoride (DAST).

Materials:

  • N-Boc-7-hydroxy-5-azaspiro[2.4]heptane

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-7-hydroxy-5-azaspiro[2.4]heptane (1.0 eq) in anhydrous dichloromethane (DCM) cooled to 0 °C under an inert atmosphere (Argon or Nitrogen), add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-Boc-7-fluoro-5-azaspiro[2.4]heptane.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflows for the preparation of fluorinated azaspiro[2.4]heptane derivatives.

G cluster_0 Starting Material Preparation cluster_1 Fluorination start Commercially available 4-hydroxyproline derivative ketone Oxidation start->ketone olefin Wittig Olefination ketone->olefin azaspiro Cyclopropanation olefin->azaspiro azaspiro_hydroxy N-Protected Azaspiro[2.4]heptanol azaspiro->azaspiro_hydroxy Functional Group Interconversion fluorinated_product Fluorinated Azaspiro[2.4]heptane azaspiro_hydroxy->fluorinated_product Fluorinating Agent (e.g., DAST) G reagents Reagents: - N-Boc-7-hydroxy-5-azaspiro[2.4]heptane - DAST - Anhydrous DCM setup Reaction Setup: - Dissolve starting material in DCM - Cool to 0 °C under inert atmosphere reagents->setup addition Reagent Addition: - Add DAST dropwise setup->addition reaction Reaction: - Warm to room temperature - Stir for 2 hours addition->reaction workup Workup: - Quench with NaHCO₃ - Separate layers - Extract with DCM - Wash with brine - Dry and concentrate reaction->workup purification Purification: - Silica gel chromatography workup->purification product Final Product: N-Boc-7-fluoro-5-azaspiro[2.4]heptane purification->product

Application of 7,7-Difluoro-5-azaspiro[2.4]heptane in Antiviral Drug Synthesis: A Focus on Related Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extensive investigation into the publicly available scientific literature and patent databases did not yield specific examples of the direct incorporation of 7,7-Difluoro-5-azaspiro[2.4]heptane into antiviral drug candidates. However, the foundational scaffold, 5-azaspiro[2.4]heptane, and its derivatives are of significant interest in medicinal chemistry, particularly in the development of antiviral agents. This document provides detailed application notes and protocols for a closely related and well-documented analogue, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid , which is a key building block in the synthesis of the Hepatitis C Virus (HCV) NS5A inhibitor, Ledipasvir.

The inclusion of fluorine atoms in drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Therefore, it can be postulated that this compound is a scaffold of potential interest for future antiviral drug design, aiming to leverage the conformational rigidity of the spirocycle and the electronic effects of the gem-difluoro group.

Application Note: (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid in the Synthesis of Ledipasvir

(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid serves as a constrained proline bioisostere. Its rigid spirocyclic structure is crucial for the high potency of Ledipasvir, an inhibitor of the Hepatitis C Virus non-structural protein 5A (NS5A). The spirocycle helps to correctly orient the interacting moieties of the drug molecule within the binding site of the viral protein.

Logical Relationship: From Building Block to Antiviral Agent

Ledipasvir_Synthesis_Logic A (S)-5-(tert-butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylic acid B Peptide Coupling A->B Key Building Block C Intermediate Dipeptide B->C D Further Synthetic Steps C->D E Ledipasvir (HCV NS5A Inhibitor) D->E Final Product

Caption: Logical flow from the spirocyclic building block to the final antiviral drug, Ledipasvir.

Experimental Protocols

The following are generalized protocols based on literature for the synthesis and incorporation of the 5-azaspiro[2.4]heptane scaffold.

Protocol 1: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

This protocol outlines a common synthetic route to the key building block.

Experimental Workflow

Synthesis_Workflow Start Start: (S)-4-Oxoproline derivative Step1 Wittig Olefination Start->Step1 Step2 Cyclopropanation Step1->Step2 Step3 Purification and Characterization Step2->Step3 End Product: (S)-5-(tert-butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylic acid Step3->End

Caption: General workflow for the synthesis of the spirocyclic proline analogue.

Methodology:

  • Olefination: A protected (S)-4-oxoproline derivative is subjected to a Wittig reaction to introduce an exocyclic methylene group.

    • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C, a strong base such as n-butyllithium is added dropwise.

    • The resulting ylide is then treated with a solution of the protected (S)-4-oxoproline derivative.

    • The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).

    • Work-up involves quenching with a saturated aqueous solution of ammonium chloride and extraction with an organic solvent.

  • Cyclopropanation: The resulting 4-methyleneproline derivative undergoes cyclopropanation.

    • A Simmons-Smith reaction or a variation thereof is commonly employed. Diiodomethane and a zinc-copper couple are added to a solution of the olefin in an appropriate solvent like dichloromethane.

    • The reaction mixture is stirred at room temperature or with gentle heating.

    • Upon completion, the reaction is quenched, and the product is isolated through extraction and column chromatography.

  • Deprotection and Final Modification (if necessary): Depending on the protecting groups used, final deprotection steps are carried out to yield the desired carboxylic acid.

Protocol 2: Incorporation into a Peptide Backbone (General)

This protocol describes a standard peptide coupling reaction to incorporate the spirocyclic amino acid into a growing peptide chain, a key step in forming the core of Ledipasvir.

Methodology:

  • Activation of the Carboxylic Acid:

    • Dissolve (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane).

    • Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling Reaction:

    • To the activated ester solution, add the desired amine component (the N-terminus of the peptide chain to be elongated).

    • Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

While no antiviral activity data is available for compounds containing this compound, the following table presents the potent activity of Ledipasvir, which contains the non-fluorinated spirocyclic core. This illustrates the high efficacy achievable with this class of scaffolds.

CompoundTargetVirus GenotypeEC₅₀ (pM)
LedipasvirHCV NS5AGenotype 1a31
LedipasvirHCV NS5AGenotype 1b4

EC₅₀ (Half maximal effective concentration) values indicate the concentration of the drug that inhibits 50% of viral replication.

Signaling Pathway: Inhibition of HCV Replication by NS5A Inhibitors

NS5A is a critical component of the HCV replication complex. Inhibitors like Ledipasvir bind to NS5A and disrupt its function, thereby blocking viral RNA replication and virion assembly.

HCV_Replication_Inhibition cluster_0 HCV Replication Complex NS5A NS5A Protein Replication RNA Replication & Virion Assembly NS5A->Replication is essential for Inhibition Inhibition NS5A->Inhibition Viral_RNA Viral RNA Viral_RNA->NS5A interacts with Replication->Inhibition is blocked Ledipasvir Ledipasvir Ledipasvir->NS5A binds to

Caption: Mechanism of action of Ledipasvir, an NS5A inhibitor, in blocking HCV replication.

Conclusion

While the direct application of this compound in antiviral drug synthesis remains to be documented, the established importance of the 5-azaspiro[2.4]heptane core in potent antiviral agents like Ledipasvir highlights the potential of this scaffold. The introduction of a gem-difluoro group at the 7-position is a logical next step in the exploration of this chemical space for novel antiviral therapies. The protocols and data presented for the non-fluorinated analogue provide a solid foundation for researchers interested in synthesizing and evaluating such next-generation compounds.

Gram-Scale Synthesis of 7,7-Difluoro-5-azaspiro[2.4]heptane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed experimental procedure for the gram-scale synthesis of 7,7-Difluoro-5-azaspiro[2.4]heptane, a valuable fluorinated spirocyclic scaffold for drug discovery. The synthetic route commences with the readily available N-Boc-pyrrolidin-3-one. The procedure involves a Shapiro reaction to generate a key vinyl lithium intermediate, followed by cyclopropanation to form the spirocyclic core. Subsequent oxidation and gem-difluorination, and a final deprotection step, yield the target compound. This protocol provides a practical guide for the synthesis of this important building block, with tabulated data for key reaction parameters and a workflow diagram for clarity.

Introduction

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved physicochemical properties and novel intellectual property. The introduction of fluorine atoms can further enhance metabolic stability, binding affinity, and lipophilicity. This compound is a key building block that combines these desirable features. This protocol details a proposed, robust, and scalable multi-step synthesis to obtain this compound on a gram scale.

Overall Synthetic Scheme

The proposed synthetic route is a five-step process starting from N-Boc-pyrrolidin-3-one.

A N-Boc-pyrrolidin-3-one B N-Boc-3-(tosylhydrazono)pyrrolidine A->B Tosylhydrazide, p-TsOH, EtOH C N-Boc-5-azaspiro[2.4]hept-4-ene B->C 1. n-BuLi, THF 2. Acetaldehyde D N-Boc-5-azaspiro[2.4]heptan-7-one C->D Ozonolysis (O3), then DMS E N-Boc-7,7-difluoro-5-azaspiro[2.4]heptane D->E DAST, DCM F This compound (as hydrochloride salt) E->F HCl in Dioxane

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-(tosylhydrazono)pyrrolidine

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
N-Boc-pyrrolidin-3-one185.2350.0 g0.270
p-Toluenesulfonhydrazide186.2452.8 g0.283
p-Toluenesulfonic acid monohydrate190.222.57 g0.0135
Ethanol (absolute)46.07500 mL-

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-pyrrolidin-3-one (50.0 g, 0.270 mol), p-toluenesulfonhydrazide (52.8 g, 0.283 mol), and ethanol (500 mL).

  • Add p-toluenesulfonic acid monohydrate (2.57 g, 0.0135 mol) to the suspension.

  • Heat the mixture to reflux and stir for 4 hours. The reaction mixture will become a clear solution.

  • After 4 hours, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization.

  • Collect the white crystalline solid by vacuum filtration and wash with cold ethanol (2 x 50 mL).

  • Dry the solid under vacuum to a constant weight to yield the tosylhydrazone.

Typical Results:

ProductFormYieldPurity (by ¹H NMR)
N-Boc-3-(tosylhydrazono)pyrrolidineWhite crystalline solid90-95%>98%
Step 2: Synthesis of N-Boc-5-azaspiro[2.4]hept-4-ene

Materials:

Reagent/SolventMolecular Weight ( g/mol )ConcentrationQuantityMoles
N-Boc-3-(tosylhydrazono)pyrrolidine353.45-85.0 g0.240
n-Butyllithium (n-BuLi)64.062.5 M in hexanes211 mL0.528
Acetaldehyde44.05-23.3 mL0.416
Tetrahydrofuran (THF), anhydrous72.11-850 mL-
Diethyl ether74.12-500 mL-
Saturated aq. NH₄Cl--300 mL-
Brine--200 mL-

Procedure:

  • To a 2 L three-necked round-bottom flask under an argon atmosphere, add N-Boc-3-(tosylhydrazono)pyrrolidine (85.0 g, 0.240 mol) and anhydrous THF (850 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 211 mL, 0.528 mol) dropwise over 1 hour, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Cool the reaction mixture back to -78 °C and add acetaldehyde (23.3 mL, 0.416 mol) dropwise.

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (300 mL).

  • Extract the mixture with diethyl ether (2 x 250 mL).

  • Wash the combined organic layers with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with 5-15% ethyl acetate in hexanes) to give the spiro-alkene.

Typical Results:

ProductFormYieldPurity (by GC-MS)
N-Boc-5-azaspiro[2.4]hept-4-eneColorless oil60-70%>95%
Step 3: Synthesis of N-Boc-5-azaspiro[2.4]heptan-7-one

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
N-Boc-5-azaspiro[2.4]hept-4-ene195.2830.0 g0.154
Ozone (O₃)48.00Generated in situ-
Dichloromethane (DCM), anhydrous84.93600 mL-
Dimethyl sulfide (DMS)62.1323.0 mL0.308

Procedure:

  • Dissolve N-Boc-5-azaspiro[2.4]hept-4-ene (30.0 g, 0.154 mol) in anhydrous dichloromethane (600 mL) in a 1 L three-necked flask equipped with a gas dispersion tube and a calcium chloride drying tube on the outlet.

  • Cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed.

  • Purge the solution with argon for 20 minutes to remove excess ozone.

  • Add dimethyl sulfide (23.0 mL, 0.308 mol) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography (silica gel, 20-40% ethyl acetate in hexanes).

Typical Results:

ProductFormYieldPurity (by ¹H NMR)
N-Boc-5-azaspiro[2.4]heptan-7-onePale yellow oil85-95%>95%
Step 4: Synthesis of N-Boc-7,7-difluoro-5-azaspiro[2.4]heptane

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
N-Boc-5-azaspiro[2.4]heptan-7-one211.2725.0 g0.118
Diethylaminosulfur trifluoride (DAST)161.1928.6 mL0.236
Dichloromethane (DCM), anhydrous84.93500 mL-
Saturated aq. NaHCO₃-200 mL-

Procedure:

  • To a 1 L flame-dried, three-necked round-bottom flask under an argon atmosphere, add N-Boc-5-azaspiro[2.4]heptan-7-one (25.0 g, 0.118 mol) and anhydrous dichloromethane (500 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DAST (28.6 mL, 0.236 mol) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (200 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Wash the combined organic layers with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 5-15% ethyl acetate in hexanes).

Typical Results:

ProductFormYieldPurity (by ¹⁹F NMR)
N-Boc-7,7-difluoro-5-azaspiro[2.4]heptaneColorless oil70-80%>98%
Step 5: Synthesis of this compound Hydrochloride

Materials:

Reagent/SolventMolecular Weight ( g/mol )ConcentrationQuantityMoles
N-Boc-7,7-difluoro-5-azaspiro[2.4]heptane233.28-18.0 g0.077
Hydrogen chloride (HCl) in 1,4-Dioxane36.464.0 M77 mL0.308
Diethyl ether74.12-200 mL-

Procedure:

  • Dissolve N-Boc-7,7-difluoro-5-azaspiro[2.4]heptane (18.0 g, 0.077 mol) in 4.0 M HCl in 1,4-dioxane (77 mL, 0.308 mol) at room temperature.

  • Stir the solution for 4 hours. A white precipitate will form.

  • Add diethyl ether (200 mL) to the suspension to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, wash with diethyl ether (2 x 50 mL).

  • Dry the solid under vacuum to a constant weight to yield the hydrochloride salt of the title compound.

Typical Results:

ProductFormYieldPurity (by LC-MS)
This compound HClWhite solid95-99%>99%

Data Summary

Table 1: Summary of Yields and Purity at Each Step

StepProduct NameOverall Yield from Starting MaterialPurity
1N-Boc-3-(tosylhydrazono)pyrrolidine92%>98%
2N-Boc-5-azaspiro[2.4]hept-4-ene61%>95%
3N-Boc-5-azaspiro[2.4]heptan-7-one55%>95%
4N-Boc-7,7-difluoro-5-azaspiro[2.4]heptane41%>98%
5This compound HCl39%>99%

Note: The overall yield is calculated based on the starting amount of N-Boc-pyrrolidin-3-one.

Logical Workflow Diagram

cluster_start Starting Material Preparation cluster_core Spirocycle Formation and Functionalization cluster_final Final Product Isolation A Start: N-Boc-pyrrolidin-3-one B Step 1: Formation of Tosylhydrazone A->B C Step 2: Shapiro Reaction & Cyclopropanation B->C D Step 3: Ozonolysis to Ketone C->D E Step 4: Difluorination with DAST D->E F Step 5: Boc Deprotection E->F G End: This compound HCl F->G

Figure 2. Step-by-step logical workflow of the synthesis.

Disclaimer

This document provides a detailed, proposed experimental protocol. The procedures are based on established chemical transformations but have not been fully optimized for the synthesis of the title compound. Researchers should perform their own risk assessments and initial small-scale trials before proceeding to a gram-scale synthesis. All experiments should be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional safety guidelines.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,7-Difluoro-5-azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7,7-Difluoro-5-azaspiro[2.4]heptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthetic challenges encountered during the preparation of this valuable fluorinated spirocycle.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the deoxofluorination of a suitable N-protected 5-azaspiro[2.4]heptan-7-one precursor, followed by deprotection.

Issue 1: Low or No Conversion During Deoxofluorination

Question: I am not observing any significant conversion of my N-Boc-5-azaspiro[2.4]heptan-7-one to the desired 7,7-difluoro product using DAST. What could be the problem?

Answer:

Several factors can contribute to low or no conversion during the deoxofluorination of the ketone precursor. Here are some potential causes and solutions:

  • Reagent Quality: Deoxofluorination reagents like DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor are sensitive to moisture and can degrade over time.[1][2] Ensure you are using a fresh or properly stored bottle of the reagent.

  • Reaction Temperature: While DAST is reactive, some hindered or less reactive ketones may require elevated temperatures.[3] However, be extremely cautious as DAST can decompose explosively at temperatures above 90°C.[1] A gradual increase in temperature from 0°C to room temperature, and then cautiously to slightly higher temperatures (e.g., 40-50°C) while carefully monitoring the reaction, may be necessary.

  • Choice of Fluorinating Agent: If DAST is ineffective, consider using a more thermally stable and sometimes more reactive alternative like Deoxo-Fluor.[1][4][5] For substrates sensitive to acidic conditions (HF is a byproduct of DAST/Deoxo-Fluor), crystalline reagents like XtalFluor-E or XtalFluor-M in combination with a promoter (e.g., DBU or Et₃N·3HF) can be a milder and safer option.[6] These reagents often lead to fewer elimination side products.[6]

  • Solvent Choice: The reaction is typically performed in an inert aprotic solvent like dichloromethane (DCM).[1] Ensure the solvent is anhydrous.

Issue 2: Formation of a Major Byproduct Identified as a Vinyl Fluoride

Question: My reaction is producing a significant amount of an unsaturated byproduct, which I suspect is the corresponding vinyl fluoride. How can I minimize this side reaction?

Answer:

The formation of a vinyl fluoride is a common side reaction in the deoxofluorination of enolizable ketones.[7] The spirocyclic ketone precursor can likely enolize, leading to this impurity.

  • Use of Milder Reagents: Reagents like XtalFluor-E and XtalFluor-M are reported to be more selective and produce fewer elimination byproducts compared to DAST and Deoxo-Fluor.[6]

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the elimination pathway.

  • Choice of Base/Promoter: When using XtalFluor reagents, the choice of promoter can influence the outcome. Experiment with different amine bases to optimize the reaction for difluorination over elimination.

Issue 3: Difficulty in Removing the N-Protecting Group (e.g., Boc)

Question: I have successfully synthesized N-Boc-7,7-difluoro-5-azaspiro[2.4]heptane, but I am struggling to remove the Boc group without affecting the difluorinated spirocyclic core. What conditions are recommended?

Answer:

The gem-difluoro group is generally stable to acidic conditions used for Boc deprotection.

  • Standard Acidic Conditions: Treatment with strong acids like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (DCM), or with HCl in an organic solvent like dioxane or methanol, are standard procedures for Boc removal.

  • Anhydrous Conditions: Ensure anhydrous conditions to prevent any potential side reactions.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to strong acid, which could potentially lead to unforeseen degradation, although this is unlikely for this substrate.

Issue 4: Challenges in Product Purification

Question: The crude product is an oil and is difficult to purify by column chromatography. Are there alternative purification methods?

Answer:

Purification of fluorinated amines can sometimes be challenging due to their physical properties.

  • Salt Formation: A common and effective method for purifying amines is to form a crystalline salt. After the deprotection of the nitrogen, you can treat the crude product with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt of this compound. This salt can often be isolated in high purity by simple filtration. The existence of the hydrochloride salt is noted in the literature.[8]

  • Chromatography Considerations: If chromatography is necessary, consider using a silica gel column that has been treated with a base (e.g., triethylamine) to prevent streaking of the amine product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most plausible synthetic route involves a multi-step process starting from a proline derivative. A general pathway is the synthesis of N-protected 5-azaspiro[2.4]heptan-7-one, which is then subjected to deoxofluorination to install the gem-difluoro group, followed by the removal of the N-protecting group.[9][10]

Q2: Which N-protecting group is most suitable for this synthesis?

A2: The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable under the conditions of the key fluorination step and can be removed under acidic conditions that are unlikely to affect the rest of the molecule.

Q3: What are the main safety concerns when working with deoxofluorinating agents?

A3: Reagents like DAST and Deoxo-Fluor are moisture-sensitive and can react violently with water to release corrosive hydrogen fluoride (HF).[4] DAST is also thermally unstable and can detonate when heated.[1] It is crucial to handle these reagents in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and under anhydrous conditions. The newer crystalline reagents like XtalFluor-E and XtalFluor-M are significantly more thermally stable and do not generate free HF under anhydrous conditions, making them safer alternatives.[6][11]

Q4: How can I confirm the successful synthesis of the 7,7-difluoro product?

A4: The successful incorporation of the two fluorine atoms can be confirmed by various spectroscopic techniques:

  • ¹⁹F NMR: This is the most direct method. You should observe a signal for the CF₂ group.

  • ¹³C NMR: The carbon at the 7-position will appear as a triplet due to coupling with the two fluorine atoms.

  • Mass Spectrometry: The mass spectrum will show the expected molecular ion peak for the difluorinated compound.

Q5: Are there any known side reactions with the lactam functionality during deoxofluorination?

A5: Generally, amides (and by extension, lactams) are unreactive towards deoxofluorinating agents like DAST under conditions used for ketones.[7] However, it is always advisable to monitor the reaction for any unexpected byproducts. The primary concern remains the potential for side reactions at the ketone position, such as enolization and subsequent elimination.

Data Presentation

Table 1: Comparison of Common Deoxofluorinating Reagents for Ketones

ReagentFormThermal StabilityByproductsCommon Issues
DAST LiquidLow (can detonate >90°C)[1]HFThermally hazardous, moisture-sensitive
Deoxo-Fluor LiquidModerate (more stable than DAST)[1][4]HFMoisture-sensitive
XtalFluor-E/M Crystalline SolidHigh[11](Requires promoter)Safer, less elimination, may require optimization of promoter

Experimental Protocols

Protocol 1: Synthesis of N-Boc-5-azaspiro[2.4]heptan-7-one (Precursor)

This is a representative, multi-step protocol starting from a known proline derivative.

  • Oxidation of N-Boc-4-hydroxyproline: To a solution of N-Boc-4-hydroxyproline in a suitable solvent system (e.g., ethyl acetate/water), add a catalyst such as TEMPO and a stoichiometric oxidant like sodium hypochlorite at 0°C. Monitor the reaction until completion. Extract the product, N-Boc-4-oxoproline, into an organic solvent and purify.

  • Wittig Reaction: Prepare the Wittig reagent from methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi or KHMDS) in THF at 0°C. Add the N-Boc-4-oxoproline derivative to the ylide solution and allow the reaction to proceed to form the exocyclic methylene compound, N-Boc-4-methyleneproline derivative.

  • Cyclopropanation (Simmons-Smith): To a solution of the N-Boc-4-methyleneproline derivative in an inert solvent like DCM, add a solution of diethylzinc followed by diiodomethane at 0°C. This will form the spirocyclopropane ring, yielding an N-Boc-5-azaspiro[2.4]heptane carboxylic acid derivative.

  • Conversion to Ketone: The carboxylic acid at the 6-position needs to be converted to the ketone at the 7-position. This is a non-trivial transformation and may involve multiple steps, such as conversion to an acid chloride followed by reaction with an organometallic reagent and subsequent oxidation, or other established methods for converting carboxylic acids to ketones. A more direct route may start from a different proline-derived precursor.

Protocol 2: Deoxofluorination of N-Boc-5-azaspiro[2.4]heptan-7-one

  • Preparation: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-5-azaspiro[2.4]heptan-7-one (1 equivalent) in anhydrous DCM.

  • Reaction: Cool the solution to 0°C in an ice bath. Slowly add Deoxo-Fluor (2-3 equivalents) dropwise.

  • Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to reflux in DCM at 40°C) may be required, but with extreme caution if using DAST.

  • Workup: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Protocol 3: Deprotection to Yield this compound

  • Reaction: Dissolve the purified N-Boc-7,7-difluoro-5-azaspiro[2.4]heptane in DCM. Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) and stir at room temperature.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until all the starting material is consumed.

  • Workup: Remove the solvent and excess TFA under reduced pressure.

  • Purification (as HCl salt): Dissolve the residue in a minimal amount of a suitable solvent like isopropanol and add a solution of HCl in ether or dioxane to precipitate the hydrochloride salt. Filter the solid, wash with cold ether, and dry under vacuum to obtain the pure product.

Mandatory Visualization

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_fluorination_deprotection Fluorination & Deprotection Proline_deriv N-Boc-4-hydroxyproline Keto_proline N-Boc-4-oxoproline Proline_deriv->Keto_proline Oxidation Methylene_proline N-Boc-4-methyleneproline deriv. Keto_proline->Methylene_proline Wittig Spiro_acid N-Boc-5-azaspiro[2.4]heptane -6-carboxylic acid deriv. Methylene_proline->Spiro_acid Cyclopropanation Spiro_ketone N-Boc-5-azaspiro[2.4]heptan-7-one Spiro_acid->Spiro_ketone Conversion Difluoro_protected N-Boc-7,7-difluoro- 5-azaspiro[2.4]heptane Spiro_ketone->Difluoro_protected Deoxofluorination (e.g., Deoxo-Fluor) Final_Product This compound Difluoro_protected->Final_Product Deprotection (e.g., TFA or HCl)

Caption: Synthetic workflow for this compound.

Troubleshooting_Deoxofluorination Start Deoxofluorination of N-Boc-5-azaspiro[2.4]heptan-7-one Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Byproduct Major Byproduct? Check_Conversion->Check_Byproduct No Reagent_Quality Check Reagent Quality (Fresh DAST/Deoxo-Fluor) Check_Conversion->Reagent_Quality Yes Success Successful Conversion Check_Byproduct->Success No Is_Vinyl_Fluoride Byproduct is Vinyl Fluoride? Check_Byproduct->Is_Vinyl_Fluoride Yes Increase_Temp Cautiously Increase Temperature Reagent_Quality->Increase_Temp Change_Reagent Use Alternative Reagent (XtalFluor + Promoter) Increase_Temp->Change_Reagent Use_Milder_Reagent Use Milder Reagent (XtalFluor) Is_Vinyl_Fluoride->Use_Milder_Reagent Yes Other_Byproduct Characterize Byproduct and Re-evaluate Is_Vinyl_Fluoride->Other_Byproduct No Lower_Temp Lower Reaction Temperature Use_Milder_Reagent->Lower_Temp

Caption: Troubleshooting decision tree for the deoxofluorination step.

References

Technical Support Center: Purification of Fluorinated Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of fluorinated azaspiro compounds. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying fluorinated azaspiro compounds?

A1: The purification of fluorinated azaspiro compounds typically employs a range of standard laboratory techniques. The choice of method depends on the specific properties of the compound and the impurities present. Commonly used methods include:

  • Chromatography: Techniques such as flash column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are widely used.[1][2] For polar nitrogen-containing heterocycles, supercritical fluid chromatography (SFC) can be a promising alternative.[3]

  • Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds.[2][4] The selection of an appropriate solvent system is crucial for successful crystallization.

  • Extraction: Liquid-liquid and solid-liquid extractions are often used to remove impurities based on their differential solubility in various solvents.[2][5][6]

  • Filtration: This method is used to separate solid products from liquid reaction mixtures or solutions.[2][6]

  • Distillation: For volatile fluorinated compounds, distillation can be an effective purification method.[7]

Q2: What are some of the key challenges in purifying fluorinated azaspiro compounds?

A2: The unique structural features of fluorinated azaspiro compounds can present several purification challenges:

  • Removal of Acidic Impurities: The synthesis of fluorinated compounds can sometimes result in the formation of acidic byproducts, which require specific removal strategies.[7]

  • Polarity Issues: The presence of both a fluorine atom and a basic nitrogen atom in the azaspiro scaffold can lead to complex polarity characteristics, making chromatographic separation challenging.[3]

  • Complex Mixtures: Synthetic routes can yield intricate mixtures of stereoisomers and regioisomers, necessitating high-resolution purification techniques.[4][8]

  • Compound Stability: The high electronegativity of fluorine can influence the stability of the molecule, potentially leading to degradation during purification under certain conditions.[9]

Q3: How do I choose the right chromatography conditions for my fluorinated azaspiro compound?

A3: Selecting the appropriate chromatography conditions is critical for successful purification. Here are some general guidelines:

  • Stationary Phase: For normal-phase chromatography, silica gel or alumina are common choices. For more polar compounds, reversed-phase (e.g., C18) or specialized stationary phases like fluoro-phenyl columns can be effective.[3]

  • Mobile Phase: A systematic approach to solvent selection is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a basic modifier, such as triethylamine, can help to reduce tailing of basic azaspiro compounds on silica gel.

  • Detection: Due to the presence of the fluorine atom, 19F NMR can be a powerful tool for tracking the desired compound during fractionation, in addition to standard techniques like TLC and UV detection.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of fluorinated azaspiro compounds.

Problem 1: Poor separation of my compound from impurities during column chromatography.

Possible Cause Troubleshooting Step
Inappropriate solvent systemPerform a thorough TLC analysis with a range of solvent systems to identify the optimal mobile phase for separation. Consider using a gradient elution.
Co-elution of closely related impuritiesTry a different stationary phase (e.g., alumina instead of silica gel, or a reversed-phase column). High-performance liquid chromatography (HPLC) may be necessary for difficult separations.
Compound is unstable on silica gelConsider using a less acidic stationary phase like neutral alumina or treating the silica gel with a base (e.g., triethylamine) before use.
Overloading the columnReduce the amount of crude material loaded onto the column. As a rule of thumb, use a 1:30 to 1:100 ratio of crude material to stationary phase.

Problem 2: My fluorinated azaspiro compound is not crystallizing.

Possible Cause Troubleshooting Step
Compound is too soluble in the chosen solventSelect a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2]
Presence of impurities inhibiting crystallizationPurify the compound further by another method, such as column chromatography, before attempting crystallization again.
Supersaturation has not been achievedSlowly evaporate the solvent or cool the solution gradually. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Oiling out instead of crystallizingTry using a solvent system with a different polarity. Adding a small amount of a "bad" solvent (a solvent in which the compound is insoluble) can sometimes promote crystallization.

Problem 3: Low recovery of my compound after liquid-liquid extraction.

| Possible Cause | Troubleshooting Step | | Incorrect pH of the aqueous phase | The basicity of the azaspiro nitrogen means the compound's solubility can be highly pH-dependent. Adjust the pH of the aqueous layer to ensure your compound is in its neutral, more organic-soluble form. | | Insufficient number of extractions | Perform multiple extractions with smaller volumes of the organic solvent to improve recovery. | | Emulsion formation | Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine can help to break the emulsion. |

Purification Methodologies & Data

The following table summarizes common purification techniques and their applicability to different types of impurities encountered with fluorinated azaspiro compounds.

Purification Method Target Impurities Typical Solvents/Reagents Purity Achieved Reference
Column Chromatography Non-polar byproducts, starting materials, closely related isomersHexane/Ethyl Acetate, Dichloromethane/Methanol, often with triethylamine>95%[1]
Crystallization Solid impurities with different solubility profilesEthanol, Methanol, Acetone, Ethyl Acetate/Hexane>99%[2][4]
Acid-Base Extraction Acidic or basic impuritiesDilute HCl, NaHCO3 solution, NaOH solutionVariable, often used as a preliminary step[6]
Distillation Volatile impuritiesN/AHigh for volatile compounds[7]
Preparative HPLC Difficult to separate isomers and impuritiesAcetonitrile/Water, Methanol/Water (often with TFA or formic acid for peak shape)>98%[3]

Experimental Workflows and Logic Diagrams

The following diagrams illustrate typical workflows and decision-making processes in the purification of fluorinated azaspiro compounds.

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid-Base Wash) start->extraction chromatography Column Chromatography (Silica or Alumina) extraction->chromatography filtration Filtration purity_check Purity Analysis (NMR, LC-MS, TLC) chromatography->purity_check crystallization Crystallization / Recrystallization crystallization->purity_check purity_check->crystallization Purity < 95% final_product Pure Fluorinated Azaspiro Compound purity_check->final_product Purity > 95% further_purification Further Purification Needed purity_check->further_purification Still Impure Troubleshooting_Chromatography start Poor Separation in Column Chromatography check_tlc Re-evaluate TLC with different solvent systems? start->check_tlc change_solvent Optimize Mobile Phase Gradient check_tlc->change_solvent Yes check_loading Sample Overloaded? check_tlc->check_loading No change_solvent->check_loading change_stationary_phase Change Stationary Phase (e.g., Alumina, Reversed-Phase) use_hplc Consider Preparative HPLC change_stationary_phase->use_hplc check_loading->change_stationary_phase No reduce_load Reduce Sample Load check_loading->reduce_load Yes success Successful Separation reduce_load->success use_hplc->success

References

Technical Support Center: Optimization of Cyclopropanation for Azaspiro[2.4]heptane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azaspiro[2.4]heptane derivatives via cyclopropanation reactions.

Troubleshooting Guide

This section addresses common issues encountered during the cyclopropanation reaction for synthesizing azaspiro[2.4]heptanes.

Question: I am observing low yield in my rhodium-catalyzed cyclopropanation. What are the potential causes and solutions?

Answer:

Low yields in rhodium-catalyzed cyclopropanation can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Loading: While lower catalyst loadings are desirable for process efficiency, they can sometimes lead to incomplete conversion. If you are using a very low catalyst loading, try increasing it to 1 mol % to establish a baseline for yield and selectivity.

  • Reagent Quality: Ensure the diazo compound and the alkene are pure. Impurities can deactivate the catalyst or lead to side reactions. The diazo compound should be handled with care as it can be unstable.

  • Solvent and Additives: The choice of solvent can be critical. Dichloromethane (CH2Cl2) is commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction. The use of 4 Å molecular sieves is recommended to maintain anhydrous conditions.

  • Reaction Temperature: The reaction temperature can influence both yield and selectivity. While some reactions proceed well at room temperature, others may benefit from cooling to control exotherms or side reactions.

Question: My diastereoselectivity is poor when synthesizing substituted azaspiro[2.4]heptanes. How can I improve it?

Answer:

Poor diastereoselectivity is a common challenge, particularly with certain substrates. Here are key factors to investigate:

  • Catalyst Selection: The choice of the chiral dirhodium catalyst is paramount for achieving high diastereoselectivity. For instance, Rh2(S-pPhTPCP)4 has been shown to provide significantly better diastereomeric ratios (e.g., 11:1) compared to other catalysts like Rh2(S-DOSP)4 which may result in poor diastereoselectivity (e.g., 1.2:1 to 2.4:1 d.r.). Computational studies suggest that the high diastereoselectivity of specific catalysts is due to the way the substrate fits into the chiral pocket created by the ligands.

  • Protecting Group on Nitrogen: The protecting group on the nitrogen atom of the starting material can have a significant steric and electronic influence on the approaching carbene. Switching from a Boc group to a more sterically demanding Ts (tosyl) group can alter the interaction with the catalyst and potentially improve diastereoselectivity.

  • Substrate Structure: The inherent structure of the alkene substrate plays a crucial role. The stereoselectivity is controlled by the interactions within the chiral pocket of the catalyst. If catalyst and protecting group optimization do not yield the desired results, a different synthetic approach might be necessary.

Question: I am struggling with the enantioselectivity of my cyclopropanation reaction. What should I consider?

Answer:

Achieving high enantioselectivity is often a primary goal. Here are some optimization strategies:

  • Chiral Catalyst: The selection of the chiral catalyst is the most critical factor. For the synthesis of azaspiro[n.2]alkanes, catalysts like Rh2(S-pPhTPCP)4 have demonstrated excellent enantioselectivity (up to 99% ee). It is advisable to screen a panel of chiral catalysts to find the optimal one for your specific substrate.

  • Temperature Control: Reaction temperature can impact enantioselectivity. Running the reaction at a lower temperature may enhance the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. It is worthwhile to screen different anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing the azaspiro[2.4]heptane core via cyclopropanation?

A1: The primary methods include:

  • Transition-Metal Catalyzed Cyclopropanation: This often involves the reaction of a methylene-substituted N-heterocycle with a diazo compound in the presence of a metal catalyst, such as dirhodium tetracarboxylates. This method is particularly powerful for achieving high stereoselectivity.

  • Dihalocarbene Addition followed by Reduction: This two-step process involves the reaction of an olefin with a dihalocarbene (e.g., generated from a trihaloacetate salt) to form a dihalogenated cyclopropane. Subsequent reductive hydrodehalogenation, often using a low-valent metal like zinc or reductive radical conditions, yields the final cyclopropane.

  • Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide, to cyclopropanate an alkene. While robust, achieving high enantioselectivity often requires chiral auxiliaries or ligands.

Q2: How do I choose the right protecting group for the nitrogen atom?

A2: The choice of the nitrogen protecting group (PG) is crucial and can affect yield, diastereoselectivity, and enantioselectivity. Common protecting groups include Boc (tert-butoxycarbonyl) and Ts (tosyl). A more sterically demanding group like Ts may enhance interactions with the catalyst's chiral environment, potentially leading to improved stereoselectivity. The protecting group should also be stable under the reaction conditions and easily removable in a subsequent step.

Q3: What are some common side reactions to be aware of?

A3: In transition-metal catalyzed reactions with diazo compounds, potential side reactions include:

  • Carbene Dimerization: The carbene intermediate can react with itself to form an alkene.

  • C-H Insertion: The carbene may insert into C-H bonds of the substrate or solvent.

  • Homologation: Reaction of the diazo compound with the product can sometimes occur.

In dihalocarbene reactions, incomplete reduction in the second step can leave mono-halogenated or unreacted dihalogenated species.

Data Presentation

Table 1: Catalyst Optimization for the Cyclopropanation of an N-Boc Protected Methylene-pyrrolidine Derivative

EntryCatalystYield (%)d.r.ee (%)
1Rh2(S-DOSP)4851.2:135
2Rh2(S-PTAD)4801.2:170
3Rh2(S-pBrTPCP)4752.4:186
4Rh2(S-TPPTTL)4821.5:180
5Rh2(S-pPhTPCP)49511:199

Reaction conditions: diazo compound (0.2 mmol), alkene (1.5 equiv), CH2Cl2, 4 Å molecular sieves.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation

  • To a solution of the methylene-substituted N-heterocycle (1.5 equivalents) and the chiral dirhodium catalyst (1 mol %) in anhydrous dichloromethane (CH2Cl2) is added 4 Å molecular sieves.

  • The mixture is stirred at the desired temperature (e.g., room temperature).

  • A solution of the diazo compound (1.0 equivalent) in anhydrous CH2Cl2 is added slowly via a syringe pump over a period of several hours.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired azaspiro[2.4]heptane derivative.

  • Diastereomeric ratio (d.r.) and enantiomeric excess (ee) are determined by HPLC or SFC analysis on a chiral stationary phase.

Protocol 2: Dihalocarbene Addition and Reduction

Step A: Dihalocyclopropanation

  • The starting olefin is dissolved in a suitable solvent (e.g., chloroform).

  • A base (e.g., potassium tert-butoxide, sodium hydroxide with a phase-transfer catalyst) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to give the crude dihalogenated azaspiro[2.4]heptane.

Step B: Reductive Dehalogenation

  • The crude dihalogenated product is dissolved in a protic solvent or a mixture of solvents.

  • A low-valent metal (e.g., zinc dust) is added, and the mixture is heated or stirred at room temperature.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solids are filtered off, and the filtrate is concentrated.

  • The residue is purified by chromatography or distillation to yield the final azaspiro[2.4]heptane.

Visualizations

experimental_workflow_rh_catalyzed cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Alkene, Catalyst, Solvent, & 4Å Sieves add_diazo Slow Addition of Diazo Compound reagents->add_diazo stir Stir at Controlled Temp. add_diazo->stir filter Filter stir->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify analyze Determine Yield, d.r., & ee purify->analyze

Caption: Workflow for Rhodium-Catalyzed Cyclopropanation.

troubleshooting_diastereoselectivity cluster_outcomes Potential Outcomes start Poor Diastereoselectivity Observed catalyst Change Chiral Catalyst (e.g., to Rh2(S-pPhTPCP)4) start->catalyst protecting_group Modify N-Protecting Group (e.g., Boc to Ts) start->protecting_group conditions Optimize Reaction Conditions (Solvent, Temperature) start->conditions outcome_good Improved d.r. catalyst->outcome_good Success outcome_bad No Improvement catalyst->outcome_bad Failure protecting_group->outcome_good Success protecting_group->outcome_bad Failure conditions->outcome_good Success conditions->outcome_bad Failure

Caption: Troubleshooting Logic for Poor Diastereoselectivity.

Technical Support Center: Wittig Reactions for 4-Methyleneproline Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-methyleneproline precursors via the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Wittig reaction for the synthesis of 4-methyleneproline precursors, such as N-Boc-4-methyleneproline methyl ester.

Q1: My Wittig reaction is not proceeding to completion, and I observe unreacted N-protected 4-oxoproline starting material. What are the possible causes and solutions?

A1: Several factors can lead to incomplete conversion in the Wittig reaction of N-protected 4-oxoproline derivatives. Here are the most common causes and their respective troubleshooting strategies:

  • Insufficiently Strong Base: The acidity of the methyl group of the phosphonium salt (methyltriphenylphosphonium bromide) requires a strong base for complete ylide formation.

    • Solution: Ensure you are using a sufficiently strong and fresh base. Common bases for this reaction include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). The freshness of the base, especially organolithium reagents, is critical for activity.

  • Ylide Instability: The methylenetriphenylphosphorane ylide can be unstable, especially at room temperature or in the presence of moisture or oxygen.

    • Solution: Prepare the ylide in situ at a low temperature (e.g., 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon). Add the N-protected 4-oxoproline substrate to the freshly prepared ylide solution promptly. Some procedures suggest generating the ylide in the presence of the carbonyl compound to trap the unstable ylide as it forms.[1]

  • Steric Hindrance: While less of an issue with the methylene ylide, the ketone at the 4-position of the proline ring can present some steric hindrance.

    • Solution: Ensure adequate reaction time and consider slightly elevated temperatures after the initial addition at low temperature. However, be cautious as higher temperatures can also promote side reactions.

  • Substrate-Related Issues: The N-protecting group (e.g., Boc, Cbz) can influence the reactivity of the ketone.

    • Solution: While both Boc and Cbz are generally well-tolerated, ensure the starting material is pure and free of any acidic impurities that could quench the ylide.

Q2: The yield of my 4-methyleneproline precursor is consistently low. How can I optimize the reaction for better yields?

A2: Low yields are a common challenge. Here are key parameters to optimize:

  • Choice of Base and Solvent: The combination of base and solvent is crucial. For instance, using potassium tert-butoxide in tetrahydrofuran (THF) is a common and effective system.

  • Stoichiometry: Ensure you are using a slight excess of the phosphonium salt and the base relative to the 4-oxoproline substrate (e.g., 1.2-1.5 equivalents).

  • Reaction Temperature and Time: The initial ylide formation should be conducted at low temperatures (0 °C or below). After the addition of the ketone, the reaction can often be allowed to slowly warm to room temperature and stirred for several hours to overnight. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Order of Addition: The order of reagent addition can significantly impact the yield. A common successful procedure involves adding the base to a suspension of the phosphonium salt in the solvent, followed by the addition of the 4-oxoproline derivative.[1]

Q3: I am having difficulty removing the triphenylphosphine oxide byproduct from my 4-methyleneproline product. What are the best purification strategies?

A3: The removal of triphenylphosphine oxide is a notorious challenge in Wittig reactions due to its similar polarity to many organic products. Here are several effective methods:

  • Chromatography: Flash column chromatography on silica gel is a standard method for separating the product from triphenylphosphine oxide. A solvent system of hexane and ethyl acetate is often effective.

  • Crystallization/Precipitation: In some cases, triphenylphosphine oxide can be selectively precipitated. After the reaction, quenching with water and extracting with a non-polar solvent like hexane or a mixture of hexane and diethyl ether can cause the triphenylphosphine oxide to precipitate, allowing for its removal by filtration.

  • Acid-Base Extraction: If the product has a basic nitrogen that is not protected, or if the protecting group can be temporarily removed, an acid-base extraction can be employed.

  • Complexation: Addition of certain salts like magnesium chloride (MgCl₂) can form a complex with triphenylphosphine oxide, facilitating its removal by filtration.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of N-Boc-4-methyleneproline precursors.

Starting MaterialYlide ReagentBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
(2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid(Methoxymethyl)triphenylphosphonium chlorideNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedPatent CN105801462A
N-Boc-4-carbonyl-L-Proline methyl esterWittig-Horner ReagentLHMDSTHFNot specifiedNot specified85 (E/Z mixture)Article
3-Hydroxybenzaldehyde(Methoxymethyl)triphenylphosphonium chlorideKOtBu (3)THF0 to RT7~70-90[1]

Experimental Protocols

Protocol 1: Synthesis of (2S)-N-Boc-4-methylenepyrrolidine-2-carboxylic acid

This protocol is adapted from a general procedure for Wittig reactions on related substrates.

Materials:

  • (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 equivalents) portion-wise to the suspension. The mixture will typically turn a characteristic yellow-orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Dissolve (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired (2S)-N-Boc-4-methylenepyrrolidine-2-carboxylic acid.

Visualizations

Wittig Reaction Workflow

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_olefination Olefination cluster_workup Workup & Purification phosphonium_salt Methyltriphenylphosphonium Bromide ylide Methylenetriphenylphosphorane (Ylide) phosphonium_salt->ylide Deprotonation base Strong Base (e.g., KOtBu) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane ketone N-Protected 4-Oxoproline ketone->oxaphosphetane [2+2] Cycloaddition product 4-Methyleneproline Precursor oxaphosphetane->product Decomposition byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct crude Crude Product Mixture product->crude byproduct->crude purification Purification (e.g., Chromatography) crude->purification pure_product Pure 4-Methyleneproline Precursor purification->pure_product

Caption: General workflow for the Wittig synthesis of 4-methyleneproline precursors.

Troubleshooting Logic Diagram

Troubleshooting_Wittig start Low Yield or Incomplete Reaction check_base Check Base Strength & Freshness start->check_base check_ylide_formation Confirm Ylide Formation (Color Change) check_base->check_ylide_formation OK solution_base Use Fresh, Strong Base (n-BuLi, NaH, KOtBu) check_base->solution_base Weak/Old check_reaction_conditions Review Reaction Conditions check_ylide_formation->check_reaction_conditions OK solution_ylide_instability Generate Ylide at Low Temp, Inert Atmosphere check_ylide_formation->solution_ylide_instability No Color/Fades Quickly check_purification Optimize Purification check_reaction_conditions->check_purification OK solution_conditions Adjust Temp, Time, Stoichiometry, Order of Addition check_reaction_conditions->solution_conditions Suboptimal solution_purification Employ Chromatography, Precipitation, or Complexation check_purification->solution_purification Product Loss

Caption: Troubleshooting logic for common issues in Wittig reactions of 4-oxoproline.

References

stability studies of 7,7-Difluoro-5-azaspiro[2.4]heptane under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of 7,7-Difluoro-5-azaspiro[2.4]heptane

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies of this compound, with a specific focus on its behavior under acidic conditions. The information provided is based on general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it important to study the stability of this compound under acidic conditions?

A1: Understanding the stability of this compound in acidic environments is crucial for several reasons. It helps to identify potential degradation pathways and products that may arise during formulation, storage, or in vivo administration.[1][2] This information is vital for developing stable pharmaceutical formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product. Forced degradation studies are a key component of the drug development process and are required by regulatory agencies.[2]

Q2: What are the likely degradation pathways for a secondary amine like this compound under acidic conditions?

A2: While specific pathways for this molecule require experimental confirmation, secondary amines can be susceptible to various reactions under acidic conditions, including N-oxidation or rearrangements, although the spirocyclic nature of this compound might impart some unique stability characteristics. The presence of difluoro substitution on the cyclopropane ring could also influence its electronic properties and reactivity.

Q3: How should I handle and store this compound hydrochloride?

A3: this compound is often supplied as a hydrochloride salt. It is recommended to store it in a cool, dry, and well-ventilated place in a tightly sealed container.[3] For creating solutions, it is advisable to use appropriate personal protective equipment, including gloves and safety glasses, and work in a fume hood.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent degradation results between experiments. - Inaccurate pH measurement of the acidic solution.- Temperature fluctuations during the study.- Inconsistent initial concentration of the compound.- Calibrate the pH meter before each use.- Use a calibrated, temperature-controlled incubator or water bath.- Prepare fresh stock solutions for each experiment and verify the concentration.
Unexpected peaks in the chromatogram (HPLC/UPLC). - Contamination of the solvent or glassware.- Formation of unexpected degradation products.- Interaction with excipients if in a formulation.- Use high-purity solvents and thoroughly clean all glassware.- Perform peak purity analysis and consider mass spectrometry (MS) to identify the unknown peaks.- Analyze a placebo formulation under the same stress conditions to rule out excipient-related peaks.
No degradation observed even under harsh acidic conditions. - The compound is highly stable under the tested conditions.- Insufficient stress applied (concentration of acid, temperature, or duration).- Confirm the stability by extending the study duration or increasing the stress conditions (e.g., higher temperature, more concentrated acid).- Ensure the analytical method is sensitive enough to detect low levels of degradation.
Mass balance is not within the acceptable range (e.g., 95-105%). - Some degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a chromophore).- Adsorption of the compound or its degradants onto the container surface.- Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector.- Use silanized glassware or polypropylene tubes to minimize adsorption.

Hypothetical Stability Data

The following tables present hypothetical data for the degradation of this compound under various acidic conditions. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Degradation of this compound in 0.1 M HCl at Different Temperatures

Time (hours)% Degradation at 25°C% Degradation at 40°C% Degradation at 60°C
00.00.00.0
2< 0.10.21.5
60.10.64.2
120.21.18.0
240.42.015.1
480.83.828.5

Table 2: Degradation of this compound at 40°C in Different Acidic Media

Time (hours)% Degradation in 0.1 M HCl (pH 1)% Degradation in pH 3 Acetate Buffer% Degradation in pH 5 Acetate Buffer
00.00.00.0
121.10.3< 0.1
242.00.50.1
483.80.90.2
725.51.30.3

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic solution.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and vials

  • HPLC-UV system

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound hydrochloride in water to prepare a 1 mg/mL stock solution.

  • Stress Condition Setup:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add 0.1 M HCl to achieve a final drug concentration of 0.1 mg/mL.

    • Incubate the solution at a controlled temperature (e.g., 40°C).

  • Time-Point Sampling:

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, 24, 48 hours).

    • Immediately neutralize the sample with an equivalent volume of 0.1 M NaOH.

    • Dilute the neutralized sample with a suitable mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Quantify the remaining parent compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point relative to the initial concentration.

    • Assess the mass balance of the reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL) stress_sample Prepare Stress Sample (0.1 mg/mL in 0.1 M HCl) stock->stress_sample incubation Incubate at 40°C stress_sample->incubation sampling Sample at Time Points incubation->sampling neutralize Neutralize with NaOH sampling->neutralize hplc HPLC Analysis neutralize->hplc data_analysis Calculate % Degradation & Mass Balance hplc->data_analysis

Caption: Experimental workflow for the forced degradation study of this compound under acidic conditions.

degradation_pathway cluster_conditions Acidic Conditions cluster_products Potential Degradation Products parent This compound conditions H+ / H2O (e.g., 0.1 M HCl) parent->conditions product1 Hypothetical Product A (e.g., Ring-opened species) conditions->product1 product2 Hypothetical Product B (e.g., Oxidized species if O2 is present) conditions->product2 minor pathway

Caption: A hypothetical degradation pathway for this compound under acidic stress conditions.

References

Validation & Comparative

Mass Spectrometry Profile: 7,7-Difluoro-5-azaspiro[2.4]heptane for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed mass spectrometry characterization of 7,7-Difluoro-5-azaspiro[2.4]heptane, a fluorinated azaspirocyclic scaffold of significant interest in modern medicinal chemistry. The introduction of the gem-difluoro group offers unique modulations of physicochemical properties such as metabolic stability and pKa, making it a valuable building block for novel therapeutics.

This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a comparison with its non-fluorinated and mono-fluorinated parent scaffolds. The guide includes predicted mass spectrometry data, plausible fragmentation pathways, and standardized experimental protocols to facilitate the identification and characterization of this compound in a laboratory setting.

Comparative Mass Spectrometry Data

The introduction of fluorine atoms significantly influences the mass spectrometric behavior of the 5-azaspiro[2.4]heptane scaffold. The following table summarizes the key predicted mass-to-charge ratios (m/z) for the title compound and its analogs under common electrospray ionization (ESI) conditions.

CompoundMolecular FormulaMonoisotopic Mass (Da)Predicted [M+H]⁺ (m/z)Predicted [M+Na]⁺ (m/z)
This compound C₆H₉F₂N133.0703[1]134.0776[1]156.0595[1]
7-Fluoro-5-azaspiro[2.4]heptaneC₆H₁₀FN115.0797116.0870138.0689
5-Azaspiro[2.4]heptaneC₆H₁₁N97.0891[2]98.0964120.0783

Predicted Fragmentation Pathway of this compound

While experimental fragmentation data for this compound is not publicly available, a plausible fragmentation pathway can be proposed based on established principles for cyclic amines and fluorinated compounds. Under collision-induced dissociation (CID), the protonated molecule ([M+H]⁺) is expected to undergo fragmentation primarily through pathways that stabilize the resulting carbocations.

A key fragmentation route for cyclic amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][4] This can lead to ring opening and subsequent loss of neutral fragments. The presence of electronegative fluorine atoms can influence the fragmentation, potentially favoring the retention of charge on fragments containing the nitrogen atom.

G cluster_main Predicted ESI-MS/MS Fragmentation parent [M+H]⁺ m/z = 134.0776 frag1 Loss of C₂H₄ m/z = 106.0563 parent->frag1  α-cleavage & ring opening frag2 Loss of HF m/z = 114.0700 parent->frag2  Rearrangement frag3 Loss of C₂H₄F₂ m/z = 70.0651 frag1->frag3  Loss of HF

Caption: Predicted fragmentation pathway for protonated this compound.

Standardized Experimental Protocol: Mass Spectrometry Analysis

This section outlines a general procedure for the mass spectrometric analysis of this compound and its analogs.

1. Sample Preparation:

  • Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 1-10 µg/mL.

  • If necessary, add 0.1% formic acid to the sample solution to promote protonation for positive ion mode analysis.

2. Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds.[5]

  • Ionization Mode: Positive ion mode is typically used for the analysis of amines to detect the protonated molecule [M+H]⁺.

  • Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, the sample can be introduced via liquid chromatography (LC-MS).

  • Full Scan MS: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecule and other adducts.

  • Tandem MS (MS/MS): Perform product ion scans on the protonated molecule ([M+H]⁺) to obtain fragmentation data. Select the precursor ion with an isolation width of 1-2 Da and apply varying collision energies (e.g., 10-40 eV) to induce fragmentation.

3. Data Analysis:

  • Process the acquired data using the instrument's software.

  • Determine the accurate mass of the parent ion and its fragments.

  • Propose elemental compositions for the observed ions.

  • Elucidate the fragmentation pathway based on the observed neutral losses and product ions.

G cluster_workflow General MS Workflow A Sample Preparation (1-10 µg/mL in MeOH/ACN) B Direct Infusion or LC-MS A->B C ESI Source (Positive Ion Mode) B->C D Full Scan MS (Identify [M+H]⁺) C->D E Tandem MS (MS/MS) (Fragment [M+H]⁺) D->E F Data Analysis (Determine m/z, Propose Fragments) E->F

References

A Comparative Guide to the Biological Activity of 7,7-Difluoro-5-azaspiro[2.4]heptane and its Monosubstituted Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy to modulate their physicochemical and pharmacological properties. The 5-azaspiro[2.4]heptane scaffold, a conformationally restricted proline analog, has emerged as a valuable building block in medicinal chemistry. This guide provides a comparative analysis of the biological implications of incorporating a 7,7-difluoro-5-azaspiro[2.4]heptane moiety versus its monosubstituted (7-fluoro) counterpart. While direct comparative studies on the intrinsic biological activity of these standalone scaffolds are limited, we can infer their differential effects by examining their influence on the properties of larger drug molecules, such as kinase inhibitors.

The Impact of Fluorination on Physicochemical and Biological Properties

The substitution of hydrogen with fluorine at the 7-position of the 5-azaspiro[2.4]heptane ring system can significantly alter a molecule's properties. The choice between a monofluorinated and a gem-difluorinated analog can have profound effects on basicity, lipophilicity, metabolic stability, and ultimately, biological activity.

The gem-difluoromethylene group (CF2) can influence the molecule's conformation and electronic properties.[1] This can lead to enhanced binding affinity and bioavailability.[1] Studies on functionalized gem-difluorinated cycloalkanes have shown that the CF2 moiety's impact on the acidity or basicity of nearby functional groups is primarily an inductive effect.[1] However, its influence on lipophilicity and aqueous solubility is more complex and can be affected by the position of the fluorine atoms and the overall molecular structure.[1] Notably, gem-difluorination has been observed to either not affect or slightly improve the metabolic stability of model compounds.[1]

In the context of drug design, these alterations can be leveraged to fine-tune the drug-like properties of a lead compound. For example, reducing the basicity of a nearby nitrogen atom can prevent off-target interactions with aminergic G-protein coupled receptors (GPCRs) and improve oral bioavailability.

Comparative Data Summary

The following table provides a qualitative comparison of the expected impact of 7-fluoro and 7,7-difluoro substitution on key pharmacological parameters, based on general principles of fluorine chemistry in drug design.

Parameter7-Fluoro-5-azaspiro[2.4]heptane AnalogThis compound AnalogRationale & Considerations
Basicity (pKa) of Proximal Amines Moderate reductionSignificant reductionThe inductive electron-withdrawing effect of two fluorine atoms is stronger than one, leading to a more pronounced decrease in the basicity of the azaspiro nitrogen. This can be advantageous for reducing hERG liability and improving cell permeability.
Lipophilicity (LogP) Moderate increaseSignificant increaseFluorine is more lipophilic than hydrogen. The addition of a second fluorine atom generally leads to a greater increase in LogP. This can enhance membrane permeability and binding to hydrophobic pockets of target proteins, but excessive lipophilicity can lead to poor solubility and increased off-target effects.
Metabolic Stability VariableGenerally increasedThe C-F bond is stronger than the C-H bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. Gem-difluorination can block a potential site of metabolism more effectively than monofluorination, often leading to improved metabolic stability and a longer in vivo half-life.[1]
Binding Affinity to Target Potentially enhancedPotentially enhancedFluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. The specific impact on binding affinity is highly dependent on the topology of the binding site. The conformational constraints imposed by the spirocycle, combined with the electronic effects of fluorine, can lead to improved target engagement.
Conformational Rigidity IncreasedIncreasedThe spirocyclic nature of the scaffold imparts significant conformational rigidity. Fluorine substitution can further influence local conformation, which can be beneficial for pre-organizing the molecule for optimal binding to its target, thereby reducing the entropic penalty of binding.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate and compare the biological activity of compounds containing these scaffolds, particularly in the context of kinase inhibition.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often detected using methods like fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or radioisotope labeling.

  • Procedure:

    • A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), ATP, and a suitable buffer.

    • The test compound is added at various concentrations (typically a serial dilution).

    • The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate or consumed ATP is quantified using a detection reagent.

    • The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay
  • Objective: To assess the cytostatic or cytotoxic effect of a compound on cancer cell lines.

  • Principle: This assay measures the number of viable cells after a period of exposure to the test compound. Common methods include the use of tetrazolium salts (e.g., MTT, MTS) which are reduced by metabolically active cells to a colored formazan product, or ATP-based luminescence assays (e.g., CellTiter-Glo®).

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with the test compound at various concentrations.

    • After a defined incubation period (e.g., 72 hours), a viability reagent is added to each well.

    • The absorbance or luminescence is measured using a plate reader.

    • The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the antitumor efficacy of a compound in a living organism.

  • Procedure:

    • Human tumor cells are implanted subcutaneously into immunocompromised mice.

    • Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

    • The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intravenous injection) at a specific dose and schedule.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a generic kinase signaling pathway and a typical experimental workflow for the evaluation of kinase inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Grb2 Grb2 Receptor->Grb2 Ligand Growth Factor Ligand->Receptor SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factor->Proliferation

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Synthesis of 7-Fluoro and 7,7-Difluoro Analogs Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Synthesis->Kinase_Assay Cell_Proliferation Cellular Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Proliferation PK_Studies Pharmacokinetic Studies (ADME) Cell_Proliferation->PK_Studies Efficacy_Studies Xenograft Efficacy Studies (Tumor Growth Inhibition) PK_Studies->Efficacy_Studies Lead_Candidate Lead Candidate Selection Efficacy_Studies->Lead_Candidate

Caption: A typical experimental workflow for the preclinical evaluation of kinase inhibitors.

References

A Researcher's Guide to the Computational Conformational Analysis of 7,7-Difluoro-5-azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational methodologies for the conformational analysis of 7,7-Difluoro-5-azaspiro[2.4]heptane. While specific experimental data for this molecule is not publicly available, this document outlines a robust workflow and compares various computational approaches to equip researchers with the necessary tools to conduct their own analyses. The methodologies discussed are broadly applicable to other spirocyclic systems and small molecules in drug discovery pipelines.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule is critical to its function, particularly in a biological context where interactions with proteins and other macromolecules are highly specific. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a novel scaffold like this compound, understanding its conformational landscape is a crucial first step in assessing its potential as a drug candidate. Computational methods provide a powerful means to explore this landscape, predicting the relative energies of different conformers and the barriers between them.

Computational Workflow for Conformational Analysis

A typical computational workflow for the conformational analysis of a small molecule like this compound involves several key steps, from initial structure generation to high-level energy calculations and experimental validation.

G cluster_0 Computational Analysis cluster_1 Experimental Validation A 1. 2D to 3D Structure Generation B 2. Conformational Search (Sampling Methods) A->B Initial 3D Model C 3. Geometry Optimization and Energy Minimization B->C Generated Conformers D 4. Clustering and Identification of Unique Conformers C->D Optimized Geometries E 5. High-Level Single-Point Energy Calculation D->E Unique Low-Energy Conformers F 6. Analysis of Results (Population, Dihedrals, etc.) E->F Accurate Relative Energies G NMR Spectroscopy F->G Comparison with Experimental Data

Figure 1: A generalized workflow for the computational conformational analysis of a small molecule.

Comparison of Conformational Sampling Methods

The first critical step in computational conformational analysis is to generate a diverse set of possible conformations. Various algorithms have been developed for this purpose, each with its own strengths and weaknesses.

MethodPrincipleAdvantagesDisadvantagesSuitable for
Systematic Search Rotates all specified rotatable bonds by a defined increment.Exhaustive for a given resolution; guaranteed to find the global minimum if the grid is fine enough.Computationally expensive; suffers from combinatorial explosion with an increasing number of rotatable bonds.Small molecules with few rotatable bonds.
Monte Carlo (MC) Methods Introduces random changes to the molecular geometry and accepts or rejects the new conformation based on an energy criterion.Efficient at overcoming energy barriers; can sample a large conformational space.[1]May not be exhaustive; convergence can be slow.Flexible molecules and systems where global minima are hard to find.
Molecular Dynamics (MD) Simulates the motion of atoms over time by solving Newton's equations of motion.Provides information on the dynamic behavior of the molecule; can explore conformations accessible at a given temperature.[2][3]Can get trapped in local energy minima; requires long simulation times to sample all relevant conformations.[2]Understanding the dynamic behavior and thermal accessibility of conformations.

Comparison of Energy Calculation Methods

Once a set of conformers has been generated, their relative energies must be calculated to determine their populations. The accuracy of these energy calculations is paramount.

MethodPrincipleAdvantagesDisadvantagesTypical Application
Molecular Mechanics (MM) Uses a classical force field to describe the potential energy of the system.Very fast; computationally inexpensive.Less accurate than quantum mechanics; dependent on the quality of the force field parameters.Initial geometry optimization and conformational searching.
Semi-Empirical Quantum Mechanics Uses approximations and parameters derived from experimental data to simplify quantum mechanical calculations.Faster than ab initio QM methods.Less accurate than higher-level QM methods.Rapid screening of large numbers of conformers.
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure based on the electron density.Good balance of accuracy and computational cost.Choice of functional can significantly impact results.High-quality geometry optimization and single-point energy calculations.
Ab Initio Quantum Mechanics (e.g., MP2, CCSD(T)) Solves the Schrödinger equation from first principles without empirical parameters.High accuracy.Computationally very expensive; often intractable for larger molecules."Gold standard" for single-point energy calculations on a small number of critical conformers.

Recommended Computational Protocol for this compound

For a molecule like this compound, a hybrid approach is recommended to balance computational cost and accuracy.

G A Initial 3D Structure of This compound B Conformational Search (e.g., Molecular Dynamics or Monte Carlo with a suitable force field) A->B C Geometry Optimization of all conformers (e.g., DFT with a moderate basis set like B3LYP/6-31G*) B->C D Clustering and Removal of Duplicate Conformers C->D E Single-Point Energy Calculation on unique low-energy conformers (e.g., DFT with a larger basis set like M06-2X/6-311+G(d,p)) D->E F Calculation of Thermodynamic Properties and Boltzmann Distribution E->F

Figure 2: A recommended computational workflow for the conformational analysis of this compound.

Experimental Validation: The Role of NMR Spectroscopy

Computational predictions of molecular conformation should ideally be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose.

Experimental Protocol: NMR for Conformational Analysis
  • Sample Preparation : Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Data Acquisition :

    • ¹H and ¹³C NMR : Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

    • 2D NMR :

      • COSY (Correlation Spectroscopy) : To establish proton-proton scalar couplings and identify spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range proton-carbon couplings, which can provide structural constraints.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments are crucial for conformational analysis as they detect through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of the cross-peaks is related to the distance between the protons, providing valuable information about the molecule's 3D structure.

  • Data Analysis :

    • Chemical Shifts : The chemical shifts of protons and carbons can be sensitive to the local electronic environment, which is influenced by the conformation.

    • Coupling Constants : Vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons via the Karplus equation. This can provide quantitative information about the conformation of the five-membered ring.

    • NOE/ROE Intensities : The presence and relative intensities of NOE or ROE cross-peaks can be compared with inter-proton distances calculated for the computationally derived low-energy conformers. A good agreement between the experimental and calculated data provides strong evidence for the predicted conformation.

By comparing the experimental NMR data with the computational results, researchers can gain a high degree of confidence in their conformational models of this compound. This integrated approach is essential for building a comprehensive understanding of the molecule's structure and properties, which is a prerequisite for successful drug design and development.

References

X-ray Crystallography of Fluorinated Spirocyclic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into spirocyclic scaffolds is a powerful strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. X-ray crystallography provides definitive proof of structure and detailed insights into the conformational effects of fluorination. This guide offers a comparative analysis of the crystallographic data of two novel fluorinated spiro heterocycles, serving as a valuable resource for researchers in the field.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic data for two exemplary fluorinated spiro heterocycles: 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone (Compound 3a ) and 2,4-dimethyl-7,11-bis(4-(trifluoromethyl)phenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone (Compound 3b ).[1][2]

Table 1: Crystal Data and Structure Refinement Details [1][2]

ParameterCompound 3aCompound 3b
Empirical formulaC₂₃H₂₀F₂N₂O₄C₂₅H₂₀F₆N₂O₄
Formula weight426.41526.43
Crystal systemMonoclinicTetragonal
Space groupP2₁/nI4₁/a
a (Å)11.231(3)26.112(4)
b (Å)12.011(3)26.112(4)
c (Å)14.789(4)14.899(2)
α (°)9090
β (°)109.28(3)90
γ (°)9090
Volume (ų)1883.1(8)17897(5)
Z432
Density (calculated) (Mg/m³)1.5031.563
Absorption coefficient (mm⁻¹)0.1180.138
F(000)8888640
Theta range for data collection (°)2.5 to 30.52.4 to 30.5
Goodness-of-fit on F²1.051.03
Final R indices [I>2sigma(I)]R₁ = 0.054, wR₂ = 0.132R₁ = 0.068, wR₂ = 0.180
R indices (all data)R₁ = 0.065, wR₂ = 0.141R₁ = 0.092, wR₂ = 0.198

Table 2: Selected Bond Lengths (Å) [1][2]

BondCompound 3aCompound 3b
F(1)-C(21)1.361(2)-
F(2)-C(18)1.359(2)-
F(1X)-C(24X)-1.333(4)
F(2X)-C(24X)-1.332(4)
F(3X)-C(24X)-1.335(4)
O(1)-C(1)1.217(2)1.218(3)
O(2)-C(3)1.218(2)1.216(3)
N(1)-C(1)1.381(2)1.383(3)
N(1)-C(2)1.472(2)1.474(3)
C(5)-C(6)1.508(2)1.512(3)
C(5)-C(10)1.509(2)1.510(3)

Table 3: Selected Bond Angles (°) a [1][2]

AngleCompound 3aCompound 3b
C(1)-N(1)-C(2)123.5(1)123.3(2)
N(1)-C(1)-O(1)121.2(2)121.1(2)
N(1)-C(1)-C(6)117.2(1)117.4(2)
O(1)-C(1)-C(6)121.6(2)121.5(2)
C(5)-C(6)-C(1)111.9(1)111.7(2)
C(10)-C(5)-C(6)109.8(1)109.6(2)

a Note: The provided data from the source does not contain the specific bond angles for the fluorine substitutions.

Experimental Protocols

Synthesis and Crystallization

The synthesis of the fluorinated spiro heterocycles 3a and 3b was achieved through a cascade [5+1] double Michael addition reaction.[1] Single crystals suitable for X-ray diffraction were obtained by slow diffusion of diethyl ether into a dichloromethane solution of the pure compounds at room temperature over two days.[1][2]

Single-Crystal X-ray Diffraction

Data for both compounds were collected on a Bruker APEX-II D8 Venture area diffractometer equipped with a graphite monochromatic Mo Kα radiation source at 100(2) K.[1][2]

  • Data Collection: A series of ω and φ scans were performed to collect a complete dataset.

  • Cell Refinement and Data Reduction: The cell parameters were refined and the raw data were reduced using the Bruker SAINT software.[1]

  • Structure Solution and Refinement: The structures were solved using the SHELXS-97 program and refined by full-matrix least-squares techniques on F² using SHELXL-97.[1] Anisotropic thermal parameters were used for all non-hydrogen atoms. Hydrogen atoms were placed in calculated positions and refined using a riding model.[2]

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the spirocyclic compounds to their structural elucidation by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography start Starting Materials synthesis Cascade [5+1] Double Michael Addition start->synthesis purification Purification synthesis->purification crystallization Slow Diffusion (DCM/Diethyl Ether) purification->crystallization crystals Single Crystals crystallization->crystals data_collection Data Collection (Bruker APEX-II) crystals->data_collection structure_solution Structure Solution (SHELXS-97) data_collection->structure_solution structure_refinement Structure Refinement (SHELXL-97) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Experimental workflow from synthesis to X-ray crystal structure determination.

References

Assessing the Metabolic Stability of 7,7-Difluoro-5-azaspiro[2.4]heptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of novel scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, spirocyclic systems have gained significant attention for their ability to impart three-dimensionality, which can lead to improved potency, selectivity, and metabolic stability. This guide provides a comparative assessment of the metabolic stability of 7,7-Difluoro-5-azaspiro[2.4]heptane, a fluorinated azaspirocycle, against common non-spirocyclic and other spirocyclic alternatives.

The inherent rigidity of spirocycles can favorably influence their metabolic fate by locking the conformation of the molecule, potentially shielding metabolically labile sites from enzymatic degradation.[1] Furthermore, the introduction of fluorine atoms, as in this compound, is a well-established strategy in drug design to enhance metabolic stability by blocking sites of oxidation.[2][3] Studies have shown that gem-difluorination can either have no effect or slightly improve metabolic stability.[4][5]

This guide presents a compilation of available experimental data from related compounds to infer the metabolic profile of this compound and to offer a framework for its evaluation in drug discovery programs.

Comparative Metabolic Stability Data

The following tables summarize in vitro metabolic stability data for various azaspirocyclic and non-spirocyclic scaffolds from human liver microsome (HLM) and hepatocyte assays. This data allows for a comparative assessment of the potential metabolic stability of this compound.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compound/ScaffoldIntrinsic Clearance (CLint) (µL/min/mg protein)Half-Life (t½) (min)Reference Compound
Piperidine Derivative14-Bupivacaine Analog
2-Azaspiro[3.3]heptane Derivative5331Bupivacaine Analog
1-Azaspiro[3.3]heptane Derivative3252Bupivacaine Analog
Morpholine Derivative (AZD1979 analog)High Turnover-AZD1979
2-Oxa-6-azaspiro[3.3]heptane Derivative (AZD1979)Greatly Reduced Turnover-AZD1979 analog

Data presented for derivatives of the listed scaffolds.[6][7]

Table 2: Metabolic Stability in Human/Rat Hepatocytes

Compound/ScaffoldMetabolic TurnoverReference Compound
Morpholine Derivative (AZD1979 analog)High TurnoverAZD1979
2-Oxa-6-azaspiro[3.3]heptane Derivative (AZD1979)Greatly Reduced TurnoverAZD1979 analog

Data presented for derivatives of the listed scaffolds.[7]

Note: Direct experimental data for this compound was not publicly available at the time of this guide's compilation. The provided data on related azaspirocycles and the known effects of gem-difluorination suggest that this compound is likely to exhibit favorable metabolic stability. However, experimental verification is crucial.

Experimental Protocols

Accurate assessment of metabolic stability relies on standardized in vitro assays. Below are detailed methodologies for two key experiments: the microsomal stability assay and the hepatocyte stability assay.

Microsomal Stability Assay

This assay primarily evaluates phase I metabolism, mediated by enzymes such as cytochrome P450s (CYPs).

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the plate at 37°C with constant shaking.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • The rate of disappearance of the test compound is used to calculate the half-life and intrinsic clearance.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, encompassing both phase I and phase II metabolic pathways, as well as cellular uptake and efflux.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a whole-cell system.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • 96-well collagen-coated plates

  • Acetonitrile (ACN) with an internal standard

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system for analysis

Procedure:

  • Thaw and seed the cryopreserved hepatocytes in collagen-coated 96-well plates and allow them to attach and form a monolayer.

  • Prepare a working solution of the test compound in the culture medium.

  • Remove the seeding medium from the hepatocytes and add the medium containing the test compound.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the incubation by adding cold acetonitrile with an internal standard to the wells.

  • Lyse the cells and collect the supernatant after centrifugation.

  • Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.

  • Calculate the intrinsic clearance based on the rate of disappearance of the compound over time.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the metabolic stability of a new chemical entity (NCE).

cluster_0 In Vitro Metabolism Assessment NCE New Chemical Entity (NCE) Microsomal_Assay Microsomal Stability Assay (Phase I Metabolism) NCE->Microsomal_Assay Hepatocyte_Assay Hepatocyte Stability Assay (Phase I & II Metabolism) NCE->Hepatocyte_Assay Data_Analysis Data Analysis (t½, CLint) Microsomal_Assay->Data_Analysis Hepatocyte_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for in vitro metabolic stability assessment.

This guide provides a foundational understanding of the expected metabolic stability of this compound in the context of related chemical scaffolds. The provided experimental protocols and workflow offer a practical framework for researchers to conduct their own assessments and make informed decisions in the drug discovery and development process. Direct experimental evaluation of this compound is highly recommended to confirm these predictions.

References

A Comparative Analysis of Azaspiro[2.4]heptane and Azaspiro[3.3]heptane Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the physicochemical and pharmacological properties of azaspiro[2.4]heptane and azaspiro[3.3]heptane scaffolds reveals distinct profiles that offer drug discovery researchers a nuanced choice for bioisosteric replacement of common cyclic amines like piperidine. While both motifs offer advantages in terms of introducing three-dimensionality and improving metabolic stability, their subtle structural differences translate into measurable variations in key drug-like properties.

This guide provides a comparative study of these two important azaspirocyclic systems, presenting experimental data to inform scaffold selection in drug design. The focus is on quantitative comparisons of their physicochemical properties, metabolic stability, and biological activity, supported by detailed experimental methodologies.

Physicochemical Properties: A Tale of Two Scaffolds

The choice between an azaspiro[2.4]heptane and an azaspiro[3.3]heptane core can significantly impact a compound's lipophilicity and aqueous solubility, crucial parameters for optimizing pharmacokinetic profiles.

As a bioisosteric replacement for piperidine and other six-membered nitrogen-containing heterocycles, azaspiro[3.3]heptanes have been shown to generally decrease lipophilicity (logD) and increase aqueous solubility.[1][2] This effect is attributed to the increased basicity of the nitrogen atom in the spirocyclic system.[2]

In contrast, the limited available data for 5-azaspiro[2.4]heptane derivatives, primarily from studies on orexin receptor antagonists, suggests a different trend. The introduction of the 5-azaspiro[2.4]heptane moiety in place of a 4,4-disubstituted piperidine in one study led to compounds with generally higher logD values, indicating increased lipophilicity.[1][3]

PropertyAzaspiro[2.4]heptane Derivative (Compound 15 from[3])Azaspiro[3.3]heptane Derivative (as piperidine bioisostere)Piperidine Analog
LogD at pH 7.4 3.1[3]Generally lower than piperidine analog[2]-
Aqueous Solubility Data not availableGenerally higher than cyclohexane analogues[4]-

Table 1: Comparative Physicochemical Properties. This table summarizes the observed trends in lipophilicity for derivatives of the two azaspiroheptane scaffolds compared to their piperidine counterparts.

Metabolic Stability: A Common Advantage

A key driver for the use of spirocyclic scaffolds is the potential for improved metabolic stability. The quaternary spiro-carbon can block potential sites of metabolism, leading to a longer half-life in vivo.

Both azaspiro[2.4]heptane and azaspiro[3.3]heptane derivatives have demonstrated enhanced metabolic stability compared to their non-spirocyclic counterparts.[1][4] In a study on orexin antagonists, the lead 5-azaspiro[2.4]heptane compound exhibited good stability in rat liver microsomes.[1][3] Similarly, heteroatom-substituted spiro[3.3]heptanes have shown a trend towards higher metabolic stability.[4]

ScaffoldIn Vitro Metabolic Stability (Rat Liver Microsomes)
5-Azaspiro[2.4]heptane Derivative (Compound 15 from[3]) Good stability, low clearance[1][3]
Azaspiro[3.3]heptane Derivatives Trend towards higher metabolic stability[4]

Table 2: Comparative Metabolic Stability. This table highlights the generally improved metabolic stability observed for both azaspiroheptane scaffolds.

Pharmacological Activity: Context is Key

The impact of these spirocyclic scaffolds on biological activity is highly dependent on the specific target and the binding pocket interactions.

In the context of orexin receptor antagonists, the 5-azaspiro[2.4]heptane scaffold was successfully employed to develop potent dual antagonists for both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][3] The lead compound from this series demonstrated high affinity for both receptor subtypes.

Azaspiro[3.3]heptanes have been validated as effective bioisosteres for piperidine in various contexts. For instance, replacing the piperidine fragment in the anesthetic drug bupivacaine with a 1-azaspiro[3.3]heptane core resulted in a patent-free analogue with high activity.

ScaffoldTargetBiological Activity (Ki or IC50)
5-Azaspiro[2.4]heptane Derivative (Compound 15 from[3]) Orexin 1 Receptor (OX1)Ki = 1.6 nM[3]
Orexin 2 Receptor (OX2)Ki = 1.3 nM[3]
1-Azaspiro[3.3]heptane Derivative (Bupivacaine analog) Sodium ChannelsHigh anesthetic activity

Table 3: Comparative Pharmacological Activity. This table presents examples of the successful application of both scaffolds in achieving high biological activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of standard protocols for the key experiments cited.

Determination of Lipophilicity (LogD)

The distribution coefficient (LogD) at a specific pH is a common measure of lipophilicity. A standard method for its determination is the shake-flask method followed by HPLC-UV analysis.

Protocol:

  • A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).

  • An aliquot of the stock solution is added to a biphasic system of n-octanol and an aqueous buffer at the desired pH (e.g., pH 7.4).

  • The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

  • After centrifugation to separate the layers, the concentration of the compound in both the n-octanol and aqueous phases is determined using a validated HPLC-UV method.

  • The LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Protocol:

  • Pooled liver microsomes (from human or other species) are incubated with the test compound at a specific concentration (e.g., 1 µM) in a phosphate buffer (pH 7.4) at 37°C.

  • The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a compound for its biological target. A common format is a competitive radioligand binding assay.

Protocol:

  • Cell membranes expressing the target receptor (e.g., OX1 or OX2) are prepared.

  • The membranes are incubated with a known concentration of a radiolabeled ligand that binds to the receptor.

  • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

  • The mixture is incubated to allow for competition between the radioligand and the test compound for binding to the receptor.

  • The bound radioligand is separated from the unbound radioligand by rapid filtration.

  • The amount of radioactivity on the filter is measured using a scintillation counter.

  • The data is used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound is calculated.

Visualization of a Relevant Signaling Pathway

The following diagram illustrates the signaling pathway of orexin receptors, which are the targets for the 5-azaspiro[2.4]heptane derivatives discussed. Orexin receptors are G-protein coupled receptors (GPCRs) that can couple to different G-proteins to initiate downstream signaling cascades.

Orexin_Signaling_Pathway Orexin Orexin A/B OX1R Orexin 1 Receptor (OX1R) Orexin->OX1R binds OX2R Orexin 2 Receptor (OX2R) Orexin->OX2R binds Gq Gq OX1R->Gq activates OX2R->Gq activates Gi Gi OX2R->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response cAMP ↓ cAMP AC->cAMP cAMP->Cellular_Response

Caption: Orexin Receptor Signaling Pathway.

References

Spectroscopic Data Comparison Guide: 7,7-Difluoro-5-azaspiro[2.4]heptane Hydrochloride and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data for 7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride and its non-fluorinated counterpart, 5-azaspiro[2.4]heptane hydrochloride. It is intended to serve as a reference for the characterization of these and similar spirocyclic scaffolds, which are of growing interest in medicinal chemistry.

Disclaimer: As of the latest literature search, publicly available experimental spectroscopic data for this compound hydrochloride is limited. The data presented for this compound is based on predicted values where noted. The data for the non-fluorinated analog is provided as a representative example for comparison. Researchers are encouraged to acquire experimental data for their specific batches of these compounds.

Data Presentation

The following tables summarize key spectroscopic data for the two compounds.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMonoisotopic Mass (Da)Predicted Adduct [M+H]⁺ (m/z)
This compound HydrochlorideC₆H₁₀ClF₂N169.0469134.0776
5-azaspiro[2.4]heptane HydrochlorideC₆H₁₂ClN133.065898.0964

Note: The m/z values for the [M+H]⁺ adducts refer to the free base form of the compounds.

Table 2: Hypothetical NMR and IR Data Comparison

This table presents a hypothetical comparison based on expected spectral characteristics. Actual experimental values may vary.

Spectroscopic DataThis compound Hydrochloride5-azaspiro[2.4]heptane Hydrochloride (Comparator)Key Comparative Notes
¹H NMR Chemical shifts of protons near the difluorinated carbon would be significantly influenced.Protons on the five-membered ring would exhibit characteristic shifts.The presence of fluorine atoms is expected to cause downfield shifts and complex splitting patterns for adjacent protons.
¹³C NMR The carbon atom bearing the two fluorine atoms (C7) would appear as a triplet with a large ¹JCF coupling constant. Other carbons will also show smaller C-F couplings.Six distinct carbon signals are expected.The C-F coupling patterns are a definitive feature for the fluorinated compound. The chemical shift of C7 would be significantly different from the corresponding CH₂ in the non-fluorinated analog.
¹⁹F NMR A single resonance is expected, as the two fluorine atoms are chemically equivalent.Not applicable.This is a key characterization technique for the fluorinated compound.
IR (cm⁻¹) Strong C-F stretching bands are expected in the 1000-1200 cm⁻¹ region. N-H stretching for the hydrochloride salt would be prominent.N-H stretching for the hydrochloride salt. Absence of strong C-F bands.The presence of strong absorptions in the C-F stretch region is a key distinguishing feature.

Experimental Protocols

The following are standard protocols for acquiring the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H, ¹³C, and ¹⁹F NMR:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. A larger number of scans and a suitable relaxation delay are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

    • ¹⁹F NMR: Acquire the spectrum with a spectral width appropriate for fluorine-containing compounds (e.g., +50 to -250 ppm, referenced to CFCl₃). Proton decoupling may be used to simplify the spectrum.

2. Mass Spectrometry (MS)

  • Electrospray Ionization - Time of Flight (ESI-TOF):

    • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • Instrumentation: A high-resolution mass spectrometer equipped with an ESI source.

    • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion of the free base. The instrument should be calibrated to ensure high mass accuracy.

3. Infrared (IR) Spectroscopy

  • Attenuated Total Reflectance (ATR) or KBr Pellet:

    • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

    • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Analysis: Collect a background spectrum of the empty ATR crystal or a blank KBr pellet. Then, collect the sample spectrum. Typically, data is collected over a range of 4000 to 400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel small molecule.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Submit for Analysis MS Mass Spectrometry (e.g., ESI-TOF) Purification->MS IR IR Spectroscopy (e.g., FT-IR) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Validation Final Structure Validation Purity_Assessment->Final_Validation

Caption: Workflow for Spectroscopic Characterization.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Difluoro-5-azaspiro[2.4]heptane
Reactant of Route 2
7,7-Difluoro-5-azaspiro[2.4]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.